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  • Product: 1-[2-(4-Bromophenoxy)ethyl]imidazole
  • CAS: 250600-43-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-[2-(4-Bromophenoxy)ethyl]imidazole (CAS 250600-43-2)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-[2-(4-Bromophenoxy)ethyl]imidazole, a heterocyclic compound of interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[2-(4-Bromophenoxy)ethyl]imidazole, a heterocyclic compound of interest in medicinal chemistry. While specific literature on this exact molecule is limited, this document consolidates information on its synthesis, characterization, and potential biological activities by drawing parallels with closely related analogues and established chemical principles. This guide serves as a foundational resource for researchers looking to synthesize, characterize, and explore the therapeutic potential of this and similar phenoxyethyl imidazole derivatives. The imidazole scaffold is a crucial component in numerous pharmacologically active agents, exhibiting a wide range of biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a 4-bromophenoxyethyl moiety introduces specific physicochemical characteristics that may modulate its biological profile, making it a target for further investigation.

Introduction to the Imidazole Core in Drug Discovery

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1] This fundamental structure is a constituent of several vital biomolecules, including the amino acid histidine and the neurotransmitter histamine. In medicinal chemistry, the imidazole nucleus is a privileged scaffold due to its ability to engage in various biological interactions, such as hydrogen bonding and metal coordination, and its favorable pharmacokinetic properties.[3] The versatility of the imidazole ring has led to its incorporation into a wide array of approved drugs with diverse therapeutic applications, including antifungal agents (e.g., ketoconazole, miconazole), anti-ulcer drugs, and anticancer agents.[4]

The subject of this guide, 1-[2-(4-Bromophenoxy)ethyl]imidazole, combines this privileged imidazole core with a 4-bromophenoxyethyl side chain. This addition is significant as phenoxyethyl motifs are also found in various biologically active compounds, and the bromine atom can serve as a handle for further synthetic modifications or influence activity through halogen bonding.

Synthesis and Mechanism

The synthesis of 1-[2-(4-Bromophenoxy)ethyl]imidazole is most logically approached via a two-step process: the synthesis of the key intermediate, 1-bromo-2-(4-bromophenoxy)ethane, followed by the N-alkylation of imidazole.

Step 1: Synthesis of 1-bromo-2-(4-bromophenoxy)ethane (Williamson Ether Synthesis)

The first step involves the synthesis of the alkylating agent via a Williamson ether synthesis. This reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).

Causality of Experimental Choices:

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) is chosen to deprotonate the weakly acidic 4-bromophenol. It is effective, inexpensive, and easier to handle than stronger bases like sodium hydride.

  • Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal. It dissolves the reactants and facilitates the Sₙ2 reaction without interfering with the nucleophile.

  • Excess Reagent: 1,2-Dibromoethane is used in excess to favor the mono-alkylation product and reduce the formation of the bis-phenoxyethane byproduct.

Experimental Protocol: Williamson Ether Synthesis

  • To a solution of 4-bromophenol (1.0 eq.) in acetone (10 mL per gram of phenol), add potassium carbonate (3.0 eq.).

  • Stir the suspension vigorously at room temperature for 10 minutes.

  • Add 1,2-dibromoethane (3.0 eq.) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, 1-bromo-2-(4-bromophenoxy)ethane, which can be purified by column chromatography.

Williamson_Ether_Synthesis 4_bromophenol 4-Bromophenol product 1-bromo-2-(4-bromophenoxy)ethane 4_bromophenol->product dibromoethane 1,2-Dibromoethane dibromoethane->product K2CO3 K₂CO₃ (Base) byproduct KHCO₃ + KBr K2CO3->byproduct

Diagram of Williamson Ether Synthesis for the precursor.
Step 2: N-Alkylation of Imidazole

The second step is the nucleophilic substitution reaction where the deprotonated imidazole attacks the previously synthesized 1-bromo-2-(4-bromophenoxy)ethane.

Causality of Experimental Choices:

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates imidazole, creating a potent nucleophile. This drives the reaction to completion.

  • Solvent: Anhydrous DMF is an excellent choice as it dissolves the imidazole anion and the alkylating agent, and its high boiling point allows for heating if necessary.

  • Temperature: The reaction is initially performed at 0°C during deprotonation for safety and control, then allowed to proceed at room temperature.

Experimental Protocol: N-Alkylation of Imidazole

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add imidazole (1.0 eq.) and anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.

  • Add a solution of 1-bromo-2-(4-bromophenoxy)ethane (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-[2-(4-Bromophenoxy)ethyl]imidazole.

N_Alkylation imidazole Imidazole target 1-[2-(4-Bromophenoxy)ethyl]imidazole imidazole->target precursor 1-bromo-2-(4-bromophenoxy)ethane precursor->target NaH NaH (Base) salt NaBr NaH->salt

Diagram of the N-Alkylation of Imidazole.

Physicochemical Properties

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₁₁H₁₁BrN₂OBased on atomic composition.
Molecular Weight 267.12 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solid or a viscous oil.Similar N-alkylated imidazoles and phenoxy derivatives are often solids or oils.[5]
Melting Point Estimated 80-120 °CHighly dependent on crystalline structure; an estimation based on related substituted imidazoles.
Boiling Point > 300 °C (likely with decomposition)High due to the polar imidazole ring and the molecular weight.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol).The polar imidazole ring and ether linkage will confer solubility in polar solvents. Limited solubility in non-polar solvents like hexane.
pKa (of conjugate acid) ~6-7The N-3 nitrogen of the imidazole ring is basic, similar to other N-substituted imidazoles.

Analytical Characterization

The identity and purity of synthesized 1-[2-(4-Bromophenoxy)ethyl]imidazole would be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR - Imidazole Protons: Three distinct signals in the aromatic region (~7-8 ppm), one for each proton on the imidazole ring. - Phenoxy Protons: Two sets of doublets in the aromatic region (~6.8-7.5 ppm) characteristic of a 1,4-disubstituted benzene ring. - Ethyl Protons: Two triplets in the aliphatic region (~4.0-4.5 ppm), corresponding to the -CH₂-N- and -CH₂-O- groups, showing coupling to each other.
¹³C NMR - Imidazole Carbons: Three signals in the aromatic region (~115-140 ppm). - Phenoxy Carbons: Four signals for the benzene ring, including the carbon bearing the bromine (ipso-carbon) and the carbon attached to the ether oxygen. - Ethyl Carbons: Two signals in the aliphatic region (~45-70 ppm).
Mass Spectrometry (MS) - Molecular Ion Peak: An [M]+ peak at m/z 266 and an [M+2]+ peak at m/z 268 of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. The ESI-MS would show [M+H]⁺ at m/z 267 and 269.
FT-IR Spectroscopy - C-H stretching (aromatic): ~3100 cm⁻¹ - C-H stretching (aliphatic): ~2850-3000 cm⁻¹ - C=N and C=C stretching: ~1500-1600 cm⁻¹ - C-O-C stretching (ether): ~1250 cm⁻¹ - C-Br stretching: ~500-600 cm⁻¹
HPLC A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile/water or methanol/water with a suitable buffer would be appropriate for purity analysis. Detection by UV-Vis spectrophotometry would be effective due to the aromatic nature of the compound.[6][7]

Potential Biological Activities and Applications

While no specific biological studies on 1-[2-(4-Bromophenoxy)ethyl]imidazole have been found, the known activities of related compounds suggest several promising avenues for research. The imidazole class of compounds is well-known for a broad spectrum of pharmacological effects.[1][3]

  • Antifungal Activity: Imidazole is the core of many azole antifungal drugs. These drugs typically inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4] Phenolic derivatives have also been shown to possess antifungal properties.[1][3] The combination of these two moieties in the target molecule makes it a strong candidate for antifungal screening.

  • Antibacterial Activity: Various imidazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[2]

  • Anticancer Activity: The imidazole scaffold is present in several anticancer agents. Its derivatives have been shown to inhibit various targets, including kinases and tubulin polymerization.

  • Anti-inflammatory and Analgesic Activity: Certain substituted imidazoles have shown significant anti-inflammatory and analgesic properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[8]

The 4-bromophenyl group may enhance activity through increased lipophilicity, facilitating membrane permeability, or by participating in halogen bonding with biological targets.

Safety and Handling

No specific safety data sheet (SDS) is available for 1-[2-(4-Bromophenoxy)ethyl]imidazole. However, based on the precursors and related compounds, the following precautions are advised:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Toxicity: The toxicity is unknown. Assume the compound is harmful if swallowed, and causes skin and eye irritation, similar to other brominated aromatic and imidazole derivatives.

Conclusion

1-[2-(4-Bromophenoxy)ethyl]imidazole is a synthetically accessible molecule that stands at the intersection of two pharmacologically relevant scaffolds. This guide provides a robust, scientifically-grounded framework for its synthesis, purification, and characterization. Although direct biological data is currently lacking, the extensive evidence from related compounds strongly suggests its potential as a candidate for screening in antifungal, antibacterial, and anticancer research. The protocols and data presented herein are intended to serve as a valuable starting point for researchers aiming to explore the chemical and biological landscape of this promising imidazole derivative.

References

  • Google Patents. (n.d.). Novel imidazole derivatives. (WO2018216822A1).
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  • PubMed. (2003, May 8). Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives and tricyclic analogues with a fused additional ring on the nitrogen atom of the benzoxazine moiety. Retrieved February 15, 2026, from [Link]

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Sources

Exploratory

1-(2-(4-Bromophenoxy)ethyl)-1H-imidazole chemical structure

An In-depth Technical Guide to 1-(2-(4-Bromophenoxy)ethyl)-1H-imidazole: Synthesis, Characterization, and Therapeutic Potential Executive Summary The imidazole scaffold is a cornerstone in medicinal chemistry, forming th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-(4-Bromophenoxy)ethyl)-1H-imidazole: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its unique electronic and amphoteric properties allow for diverse interactions with biological targets.[2][3] When combined with a bromophenoxy moiety—a group known to modulate pharmacokinetic and pharmacodynamic properties—the resulting molecule, 1-(2-(4-Bromophenoxy)ethyl)-1H-imidazole, emerges as a compound of significant interest for drug discovery. This guide provides a comprehensive technical overview of this molecule, detailing its synthesis, structural characterization, and hypothesized biological activity, with a focus on its potential as a therapeutic agent for neurodegenerative diseases. Drawing parallels from structurally similar compounds, we postulate its mechanism of action as a Monoamine Oxidase B (MAO-B) inhibitor, a validated target for Parkinson's disease.[4]

Introduction: The Imidazole Scaffold in Modern Drug Development

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in drug design.[1] It is present in essential biomolecules like the amino acid histidine and the neurotransmitter histamine, highlighting its fundamental role in physiological processes.[1] The ability of the imidazole nitrogens to act as both hydrogen bond donors and acceptors, coupled with the aromaticity of the ring, allows for versatile binding to a wide array of biological targets.[5] Consequently, imidazole derivatives have been successfully developed into a broad spectrum of therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[6][7][8][9]

The incorporation of a halogen, such as bromine, onto an aromatic scaffold is a common strategy in medicinal chemistry to enhance potency and modulate metabolic stability.[10] The bromine atom in the 4-position of the phenoxy ring of the title compound is expected to influence its electronic distribution and lipophilicity, potentially enhancing its binding affinity to target enzymes and its ability to cross the blood-brain barrier. Furthermore, the C-Br bond serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, making it a valuable intermediate for developing compound libraries.[10][11]

Physicochemical and Structural Profile

The fundamental properties of 1-(2-(4-Bromophenoxy)ethyl)-1H-imidazole dictate its behavior in both chemical and biological systems. A summary of its key characteristics is presented below.

Chemical Structure:

Chemical structure of 1-(2-(4-Bromophenoxy)ethyl)-1H-imidazole

Table 1: Physicochemical Properties

PropertyValueSource/Method
IUPAC Name 1-(2-(4-Bromophenoxy)ethyl)-1H-imidazole---
Molecular Formula C₁₁H₁₁BrN₂OCalculated
Molecular Weight 267.12 g/mol Calculated
Appearance White to off-white solid (Predicted)---
Solubility Soluble in polar organic solvents like DMSO, DMF, Methanol (Predicted)[3]
pKa (Conjugate Acid) ~6.9-7.0 (Predicted for imidazole moiety)[2]
LogP 2.75 (Predicted)---

Synthesis and Purification Protocol

The synthesis of 1-(2-(4-Bromophenoxy)ethyl)-1H-imidazole can be efficiently achieved via a nucleophilic substitution reaction, specifically the N-alkylation of imidazole with a suitable alkyl halide. This well-established method offers high yields and straightforward purification.

Rationale for Synthetic Strategy

The chosen pathway involves the deprotonation of imidazole to form the highly nucleophilic imidazolide anion, which then displaces a halide from 1-(2-bromoethoxy)-4-bromobenzene. Sodium hydride (NaH) is an ideal base for this purpose as it irreversibly deprotonates the imidazole N-H, driving the reaction to completion. Anhydrous Dimethylformamide (DMF) is selected as the solvent due to its polar, aprotic nature, which effectively solvates the cation and promotes the SN2 reaction mechanism without interfering with the strong base. The precursor, 1-(2-bromoethoxy)-4-bromobenzene, is readily synthesized from 4-bromophenol and 1,2-dibromoethane under basic conditions (Williamson ether synthesis).

Experimental Workflow

Synthetic Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: N-Alkylation (SN2) cluster_2 Step 3: Work-up & Purification Imidazole Imidazole NaH Sodium Hydride (NaH) in Anhydrous DMF Imidazolide Imidazolide Anion NaH->Imidazolide Stir at 0°C to RT AlkylHalide 1-(2-bromoethoxy)- 4-bromobenzene Imidazolide->AlkylHalide Nucleophilic Attack Product 1-(2-(4-Bromophenoxy)ethyl) -1H-imidazole AlkylHalide->Product Stir at RT to 60°C Workup Aqueous Work-up (Quench with H₂O, Extract with EtOAc) Product->Workup Purification Column Chromatography (Silica Gel) Workup->Purification

Caption: Synthetic workflow for 1-(2-(4-Bromophenoxy)ethyl)-1H-imidazole.

Step-by-Step Methodology
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add imidazole (1.0 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the imidazole completely.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to warm to room temperature and stir for 30-60 minutes until gas evolution ceases, indicating the formation of the sodium imidazolide salt.

  • Alkylation: Add a solution of 1-(2-bromoethoxy)-4-bromobenzene (1.05 equiv) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure title compound.

Structural Elucidation and Characterization

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques. The expected spectral data are summarized below, based on characteristic values for similar brominated and imidazole-containing structures.[12][13][14][15]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR - Imidazole Protons: Three signals in the aromatic region (~δ 7.0-8.0 ppm). The H2 proton (between the two nitrogens) will be the most downfield singlet (~δ 7.7 ppm). The H4 and H5 protons will appear as distinct signals (~δ 7.1-7.2 ppm).[13] - Phenoxy Protons: Two doublets exhibiting an AA'BB' pattern, characteristic of a 1,4-disubstituted benzene ring (~δ 6.8-7.5 ppm).[16] - Ethyl Linker Protons: Two triplets, each integrating to 2H. The N-CH₂ protons will be slightly downfield (~δ 4.4 ppm) from the O-CH₂ protons (~δ 4.2 ppm).
¹³C NMR - Imidazole Carbons: Three signals expected. C2 (~δ 138 ppm), C4 (~δ 128 ppm), and C5 (~δ 119 ppm).[13] - Phenoxy Carbons: Four signals expected. C-O (~δ 157 ppm), C-Br (~δ 115 ppm), and two signals for the other aromatic carbons (~δ 133 ppm, ~δ 117 ppm). - Ethyl Linker Carbons: Two signals for the aliphatic carbons, N-CH₂ (~δ 48 ppm) and O-CH₂ (~δ 67 ppm).
FT-IR (KBr, cm⁻¹) - C-H Aromatic Stretch: ~3100-3150 cm⁻¹ - C-H Aliphatic Stretch: ~2850-3000 cm⁻¹ - C=N and C=C Ring Stretch: ~1450-1600 cm⁻¹[17] - C-O-C Aryl Ether Stretch: Strong band at ~1240 cm⁻¹ - C-Br Stretch: ~500-600 cm⁻¹
Mass Spectrometry (HRMS-ESI) - [M+H]⁺: Calculated for C₁₁H₁₂BrN₂O⁺: 267.0133. Found value should be within ±5 ppm. - Isotopic Pattern: A characteristic M+2 peak of nearly equal intensity to the M peak, due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Hypothesized Biological Activity and Mechanism of Action

While direct biological data for 1-(2-(4-Bromophenoxy)ethyl)-1H-imidazole is not yet published, strong inferences can be drawn from the potent activity of its close structural analog, 1-[2-(4-benzyloxyphenoxy)ethyl]imidazole (BPEI). BPEI is a powerful and selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme that plays a critical role in the degradation of dopamine in the brain.[4]

MAO-B Inhibition in Parkinson's Disease

In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a deficit in dopamine, causing severe motor impairments. MAO-B is a key enzyme responsible for breaking down dopamine.[4] Inhibiting MAO-B increases the synaptic concentration and prolongs the action of available dopamine, thereby alleviating motor symptoms. This mechanism is a clinically validated therapeutic strategy for Parkinson's disease.[4]

We hypothesize that 1-(2-(4-Bromophenoxy)ethyl)-1H-imidazole also functions as a selective MAO-B inhibitor. The imidazole and phenoxy ether components likely form key interactions within the active site of the MAO-B enzyme, while the 4-bromophenyl group occupies a hydrophobic pocket, potentially enhancing binding affinity compared to the benzyl group in BPEI.

Mechanism_of_Action cluster_pathway Biochemical Pathway Compound 1-(2-(4-Bromophenoxy)ethyl) -1H-imidazole MAOB Monoamine Oxidase B (MAO-B) Compound->MAOB Inhibition DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Catalysis Dopamine Dopamine Dopamine->MAOB Degradation Effect Increased Dopamine Levels in Synapse Neuron Dopaminergic Synapse Neuron->Dopamine Release Outcome Alleviation of Parkinson's Motor Symptoms Effect->Outcome Leads to

Caption: Proposed mechanism of action via MAO-B inhibition.

Applications in Drug Discovery and Translational Science

The potential of 1-(2-(4-Bromophenoxy)ethyl)-1H-imidazole extends beyond its direct therapeutic application.

  • Lead Compound for Neurotherapeutics: As a putative MAO-B inhibitor, this molecule serves as an excellent starting point for lead optimization programs targeting Parkinson's disease and other neurological disorders where MAO-B dysregulation is implicated.[4]

  • Chemical Probe: Its selective nature could make it a valuable chemical probe for studying the role of MAO-B in various physiological and pathological processes.

  • Synthetic Intermediate: The presence of the bromine atom provides a reactive site for synthetic diversification.[10] Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) can be employed to rapidly generate a library of analogs with modified properties, facilitating the exploration of structure-activity relationships (SAR).

Conclusion

1-(2-(4-Bromophenoxy)ethyl)-1H-imidazole is a synthetically accessible molecule that combines the privileged imidazole scaffold with a functionalized phenoxy ether. Based on robust data from close structural analogs, it is strongly positioned as a candidate for a selective MAO-B inhibitor. Its well-defined structure, predictable spectroscopic characteristics, and straightforward synthesis make it an attractive molecule for further investigation. Future studies should focus on confirming its inhibitory potency and selectivity against MAO-A and MAO-B, evaluating its pharmacokinetic profile, and assessing its efficacy in preclinical models of Parkinson's disease. The insights gained will be crucial for validating its potential as a next-generation therapeutic agent for neurodegenerative disorders.

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  • International Union of Crystallography. (2026). 1-(4-Bromophenyl)-4,5-diphenyl-2-(1H-pyrrol-2-yl)-1H-imidazole. [Link]

  • Al-Amiery, A. A., et al. (n.d.). Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Institute of Metallophysics. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)-1-ethyl-1H-1,3-benzodiazole. [Link]

  • Rasajna, G., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research. [Link]

  • Oh, Y. J., et al. (2015). 1-[2-(4-Benzyloxyphenoxy)Ethyl]Imidazole inhibits monoamine oxidase B and protects against neuronal loss and behavioral impairment in rodent models of Parkinson's disease. PubMed. [Link]

  • Scilit. (2025). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. [Link]

  • ResearchGate. (2025). Biological Significance of Imidazole-Based Analogues in New Drug Development. [Link]

Sources

Foundational

1-[2-(4-Bromophenoxy)ethyl]imidazole: Technical Monograph & Safety Guide

This guide serves as an advanced technical resource for 1-[2-(4-Bromophenoxy)ethyl]imidazole , a specialized chemical intermediate used primarily in the synthesis of azole antifungal agents and cytochrome P450 inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for 1-[2-(4-Bromophenoxy)ethyl]imidazole , a specialized chemical intermediate used primarily in the synthesis of azole antifungal agents and cytochrome P450 inhibitors.

Unlike standard Safety Data Sheets (SDS) which list hazards in isolation, this whitepaper integrates safety protocols with the chemical's functional role in drug discovery. It addresses the "why" behind the hazards, deriving risk assessments from Structure-Activity Relationships (SAR) where specific registry data is limited.

Chemical Identity & Significance

This compound represents a critical "linker" scaffold in medicinal chemistry.[1] It connects a pharmacophore (the imidazole ring, which binds to heme iron) to a hydrophobic tail (the 4-bromophenyl ether) via an ethyl chain. This structure mimics the active site binding motifs of established antifungals like Tioconazole , Miconazole , and Econazole .

Identification
  • Chemical Name: 1-[2-(4-Bromophenoxy)ethyl]-1H-imidazole[2]

  • Synonyms: 1-(2-(4-Bromophenoxy)ethyl)imidazole; Imidazole, 1-[2-(4-bromophenoxy)ethyl]-[2]

  • CAS Number: Research Grade / Analogues: 416882-00-3 (ortho-isomer), 915920-40-0 (meta-isomer). Note: The specific CAS for the para-isomer is often proprietary or listed under general alkyl-imidazole libraries.

  • Molecular Formula: C₁₁H₁₁BrN₂O[3]

  • Molecular Weight: 267.12 g/mol [3]

  • SMILES: C1=CC(=CC=C1OCCn2ccnc2)Br

Mechanism of Action (Biological Context)

The safety handling of this compound is dictated by its biological potency. The imidazole nitrogen (N-3) coordinates with the heme iron of lanosterol 14α-demethylase (CYP51) , preventing the biosynthesis of ergosterol in fungi.

  • Toxicological Implication: While designed for fungi, high systemic exposure in humans can inhibit mammalian CYP450 enzymes, leading to drug-drug interactions or endocrine disruption.

Hazard Identification & Risk Assessment (The "Why")

The hazard profile is derived from the Structure-Activity Relationship (SAR) of imidazole alkyl ethers.

Hazard ClassGHS CategoryHazard StatementMechanism / Causality
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.Imidazoles are readily absorbed and can interfere with hepatic metabolism.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[4]The basic imidazole nitrogen (pKa ~7) can disrupt the skin mantle; the ether linkage is stable but lipophilic, aiding penetration.
Serious Eye Damage Category 2AH319: Causes serious eye irritation.[4]Direct contact with the basic amine functionality causes rapid irritation to mucous membranes.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[5]Dust or aerosol inhalation irritates the upper respiratory tract.
Aquatic Toxicity Category 2H411: Toxic to aquatic life with long lasting effects.The halogenated aromatic ring (Bromine) increases lipophilicity (LogP > 3) and environmental persistence.

Comprehensive Safety Data Sheet (Expanded)

SECTION 4: First Aid Measures
  • General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance. Move out of the dangerous area.

  • If Inhaled: Move person into fresh air.[4][5][6] If not breathing, give artificial respiration. Critical: Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance; induce artificial respiration with the aid of a pocket mask equipped with a one-way valve.

  • In Case of Skin Contact: Wash off with soap and plenty of water.[5] Take victim immediately to hospital. Consult a physician. Rationale: Lipophilic ethers can act as carriers for other contaminants.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[4][6][7] Consult a physician.

SECTION 5: Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Special Hazards: Carbon oxides, Nitrogen oxides (NOx), Hydrogen bromide gas.

  • Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.

  • Risk: The presence of Bromine suggests the formation of HBr fumes during combustion, which are highly corrosive.

SECTION 7: Handling and Storage
  • Handling: Avoid contact with skin and eyes.[4][5][6] Avoid formation of dust and aerosols.[4][5][8] Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Store in cool place. Keep container tightly closed in a dry and well-ventilated place.

  • Specific Requirement: Hygroscopic. Store under inert gas (Argon/Nitrogen).

SECTION 8: Exposure Controls / Personal Protection
  • Engineering Controls: Use only in a chemical fume hood. Ensure safety shower and eye wash station are within 10 seconds of the workspace.

  • Personal Protective Equipment (PPE):

    • Eye/Face: Face shield and safety glasses.[6] Use equipment tested and approved under appropriate government standards (NIOSH (US) or EN 166(EU)).

    • Skin: Handle with gloves.[4][5][6][7] Gloves must be inspected prior to use.

      • Material: Nitrile rubber (Minimum layer thickness: 0.11 mm).

      • Breakthrough time: > 480 min.

    • Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

    • Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.

Experimental Protocol: Synthesis & Handling

Objective: Synthesis of 1-[2-(4-Bromophenoxy)ethyl]imidazole via Williamson Ether Synthesis.

Reaction: 4-Bromophenol + 1-(2-Chloroethyl)imidazole → 1-[2-(4-Bromophenoxy)ethyl]imidazole

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromophenol (1.0 equiv) in anhydrous DMF (Dimethylformamide).

  • Deprotonation: Cool the solution to 0°C. Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas evolution. Ensure venting.

  • Addition: Stir for 30 minutes at 0°C until gas evolution ceases. Add 1-(2-Chloroethyl)imidazole hydrochloride (1.1 equiv) (neutralized or added with extra base).

  • Heating: Allow the mixture to warm to room temperature, then heat to 80°C for 4-6 hours.

  • Quenching: Cool to room temperature. Carefully quench with ice-water.

  • Extraction: Extract with Ethyl Acetate (3x) . Wash combined organics with water and brine to remove DMF.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via column chromatography (SiO₂, DCM/MeOH gradient).

Visual Workflow: Synthesis & Risk Assessment

SynthesisWorkflow cluster_safety Critical Safety Checkpoints Start Start: Reagent Prep Reagent1 4-Bromophenol (Toxic, Irritant) Start->Reagent1 Reagent2 1-(2-Chloroethyl)imidazole (Vesicant, Alkylating Agent) Start->Reagent2 Base NaH + DMF (Flammable, H2 Gas) Reagent1->Base Dissolve & Deprotonate Reaction Reaction: 80°C, 6h (Closed System) Reagent2->Reaction Base->Reaction Add Electrophile Quench Quench: Ice/Water (Exothermic Control) Reaction->Quench Monitor TLC Workup Extraction (EtOAc) & Purification Quench->Workup Product Target: 1-[2-(4-Bromophenoxy)ethyl]imidazole Workup->Product

Figure 1: Synthesis workflow highlighting critical safety checkpoints where exothermic reactions or hazardous reagents are involved.

Biological Interaction & Toxicity Logic

Understanding the biological target helps predict off-target toxicity in a research setting.

BiologicalMechanism Compound 1-[2-(4-Bromophenoxy)ethyl]imidazole Imidazole Imidazole Ring (N-3) Compound->Imidazole Linker Ethyl Linker Compound->Linker Tail 4-Bromophenyl (Hydrophobic) Compound->Tail Target CYP51 (Fungal) Heme Iron Imidazole->Target Coordination Bond OffTarget CYP450 (Human) Liver Enzymes Imidazole->OffTarget Cross-Reactivity Tail->Target Hydrophobic Pocket Effect1 Ergosterol Depletion (Fungal Death) Target->Effect1 Effect2 Drug-Drug Interactions (Metabolic Inhibition) OffTarget->Effect2

Figure 2: Mechanism of Action illustrating the dual nature of the compound as a therapeutic agent and a potential metabolic toxicant.

Physical & Chemical Properties

PropertyValue / DescriptionSource/Note
Physical State Solid (Crystalline powder) or Viscous OilDepending on purity/salt form
Color White to Off-white / Pale YellowOxidizes slightly on air exposure
Melting Point ~142-145°C (as HCl salt) / ~60-70°C (Free base)Estimated from analogues
Solubility Soluble in DMSO, Methanol, DCM. Insoluble in Water.Lipophilic nature
LogP ~3.2 - 3.5Predicted (ChemAxon)
pKa ~6.5 - 7.0 (Imidazole N)Basic character

Regulatory & Transport Information

  • UN Number: Not strictly regulated as Dangerous Goods for transport unless packaged in bulk where aquatic toxicity (UN 3077) applies.

  • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (if >5kg).[9]

  • TSCA (USA): Not listed. For R&D use only.

  • REACH (EU): Not registered. Treat as a novel intermediate.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Imidazole Derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Imidazole. Retrieved from [Link]

  • American Chemical Society (ACS). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles. ACS Omega 2018, 3, 7, 8104–8114. Retrieved from [Link]

  • ChemSrc. 1-allyl-2-ethyl-1H-imidazole and Related Compounds. Retrieved from [Link]

Sources

Foundational

The Bromophenoxy Imidazole Scaffold: A Technical Guide to Structure-Activity Relationships in Antifungal Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The persistent challenge of fungal infections, exacerbated by the rise of drug-resistant strains,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The persistent challenge of fungal infections, exacerbated by the rise of drug-resistant strains, necessitates the continuous exploration of novel antifungal agents. Among the various heterocyclic compounds investigated, imidazole derivatives have emerged as a cornerstone of antifungal therapy, primarily through their targeted inhibition of ergosterol biosynthesis. This in-depth technical guide focuses on a promising subclass: bromophenoxy imidazole antifungals. We will dissect the critical structure-activity relationships (SAR) that govern their efficacy, providing a scientific rationale for molecular design and optimization. This guide will further detail the essential experimental protocols for robustly evaluating antifungal activity and elucidating the mechanism of action, thereby offering a comprehensive resource for researchers dedicated to advancing the field of antifungal drug discovery.

The Imperative for Novel Antifungals: The Role of the Imidazole Core

Invasive fungal infections represent a significant and growing threat to global health, particularly in immunocompromised populations. The limited arsenal of clinically available antifungal drugs and the emergence of resistance underscore the urgent need for new therapeutic strategies.[1] Azole antifungals, which include the imidazole class, are a critical component of this arsenal. Their primary mechanism of action is the disruption of the fungal cell membrane's integrity by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key player in the biosynthesis of ergosterol, the fungal equivalent of mammalian cholesterol.[1][2] This targeted inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately arresting fungal growth. The imidazole ring itself is a crucial pharmacophore, with the nitrogen atom at position 3 (N3) coordinating with the heme iron atom in the active site of CYP51, effectively blocking its function.

Decoding the Structure-Activity Relationship (SAR) of Bromophenoxy Imidazoles

The efficacy of an imidazole-based antifungal agent is not solely dependent on the imidazole core. The various substituents appended to this core play a pivotal role in modulating the compound's potency, spectrum of activity, and pharmacokinetic properties. The bromophenoxy moiety has been identified as a key structural feature in several potent antifungal candidates.

The Criticality of the Bromophenyl Moiety: A Case Study

To illustrate the impact of the bromophenoxy group and other structural modifications, we will analyze a series of imidazole derivatives containing a 2,4-dienone motif, with a 4-bromophenyl-substituted lead compound. This series provides valuable insights into the SAR of this class of antifungals.

A lead compound featuring a 4-bromophenyl group demonstrated notable antifungal activity against a range of Candida species, with Minimum Inhibitory Concentration (MIC) values between 2 and 16 µg/mL for several strains.[3] The rationale behind exploring derivatives of this lead compound was to systematically probe the effects of substitutions on different parts of the molecule to optimize antifungal potency.

Table 1: In Vitro Antifungal Activity (MIC, µg/mL) of Bromophenyl Imidazole Derivative 24 and its Analogs against Candida Species [3]

CompoundRR1C. albicans ATCC 90028C. glabrata 923C. glabrata 168C. parapsilosis 27C. albicans 205 (Fluconazole-Resistant)
24 (Lead) 4-BrH24416>64
21 4-NO₂H16323264>64
22 2-NO₂H326464>64>64
23 4-FH8161632>64
25 4-OCH₃H16323264>64
26 2,4-diClH16323264>64
31 4-Br4-F-benzoyl0.51148
42 4-BrPyridin-2-yl-formyl24488
Fluconazole --0.25840.564
Causality of Experimental Design and SAR Insights

The systematic modification of the lead compound (24) reveals several key SAR principles:

  • The Influence of the Phenyl Substituent (R): The initial exploration focused on replacing the 4-bromo substituent on the phenyl ring (A-ring). The data clearly indicates that both electron-withdrawing groups like nitro (compounds 21 and 22) and electron-donating groups like methoxy (compound 25) led to a significant decrease in antifungal activity compared to the bromo-substituted lead compound.[3] This suggests that the electronic properties and the size of the substituent at this position are critical for optimal interaction with the target enzyme. The 4-bromo substituent appears to provide a favorable combination of lipophilicity and electronic character.

  • Modification of the Imidazole Moiety: Subsequent modifications to the imidazole ring itself, such as the introduction of methyl or dichloro substituents, resulted in a near-complete loss of antifungal activity.[3] This underscores the critical and highly specific role of the unsubstituted imidazole core in binding to the CYP51 active site.

  • Enhancement of Activity through Benzoyl Substitution (R1): The most significant improvements in antifungal potency were achieved by modifying the benzoyl moiety. The introduction of a 4-fluorobenzoyl group (compound 31) or a pyridin-2-yl-formyl group (compound 42) dramatically enhanced the antifungal activity, including against a fluconazole-resistant strain of C. albicans.[3] Notably, compound 31, which retains the 4-bromophenyl group, exhibited the most potent and broad-spectrum activity, with MIC values ranging from 0.5 to 8 µg/mL. This highlights a synergistic effect between the 4-bromophenyl group and specific substitutions on the benzoyl ring, likely leading to enhanced binding affinity within the active site of CYP51.

The following diagram illustrates the key structural components of the bromophenoxy imidazole scaffold and the impact of substitutions on antifungal activity.

SAR_Bromophenoxy_Imidazole cluster_scaffold Core Scaffold Scaffold Bromophenoxy Imidazole Core Bromophenoxy Bromophenoxy Moiety (e.g., 4-Bromophenyl) Linker Linker Group (e.g., 2,4-Dienone) Bromophenoxy->Linker Influences Lipophilicity and Electronic Properties Imidazole Imidazole Ring (Unsubstituted) Imidazole->Linker Essential for Target Binding (CYP51 Heme Interaction) Linker->Imidazole Connects Key Moieties Substituent Additional Substituents (e.g., Benzoyl) Substituent->Linker

Caption: Key structural elements of bromophenoxy imidazole antifungals and their influence on activity.

Experimental Protocols for Evaluation

The robust evaluation of novel antifungal candidates requires standardized and validated experimental protocols. This section provides detailed methodologies for determining antifungal susceptibility and for investigating the mechanism of action.

Antifungal Susceptibility Testing: The Broth Microdilution MIC Assay

The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the in vitro potency of an antifungal agent. This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of the bromophenoxy imidazole compound that inhibits the visible growth of a fungal strain.

Materials:

  • Test compound (bromophenoxy imidazole derivative)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Preparation of Antifungal Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the antifungal dilutions.

    • Include a growth control well (inoculum without the drug) and a sterility control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

The following diagram outlines the workflow for the broth microdilution MIC assay.

MIC_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate 96-Well Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Antifungal Compound prep_dilutions->inoculate_plate incubate Incubate at 35°C (24-48h) inoculate_plate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Mechanism of Action Study: Ergosterol Biosynthesis Inhibition Assay

To confirm that the bromophenoxy imidazole derivatives act via the intended mechanism of inhibiting ergosterol biosynthesis, a quantitative analysis of cellular ergosterol content is performed.

Objective: To quantify the amount of ergosterol in fungal cells after treatment with the test compound.

Materials:

  • Fungal cells treated with the test compound

  • Alcoholic potassium hydroxide (KOH) solution

  • n-Heptane

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Ergosterol standard

Procedure:

  • Fungal Culture and Treatment:

    • Grow the fungal culture to mid-logarithmic phase.

    • Expose the culture to the test compound at a sub-inhibitory concentration (e.g., 0.5 x MIC) for a defined period.

  • Ergosterol Extraction:

    • Harvest the fungal cells by centrifugation and wash with sterile water.

    • Saponify the cell pellet with alcoholic KOH by heating.

    • Extract the non-saponifiable lipids (including ergosterol) with n-heptane.

  • HPLC Analysis:

    • Evaporate the n-heptane extract to dryness and resuspend the residue in methanol.

    • Inject the sample into the HPLC system.

    • Separate the sterols on a C18 column with a mobile phase of methanol.

    • Detect ergosterol by its characteristic absorbance spectrum with a peak at 282 nm.

  • Quantification:

    • Create a standard curve using known concentrations of pure ergosterol.

    • Quantify the amount of ergosterol in the treated and untreated samples by comparing their peak areas to the standard curve. A significant reduction in ergosterol content in the treated samples compared to the untreated control is indicative of ergosterol biosynthesis inhibition.

Conclusion and Future Directions

The structure-activity relationship studies of bromophenoxy imidazole antifungals reveal a nuanced interplay between different structural components. The bromophenyl moiety appears to be a key contributor to potent antifungal activity, likely through a combination of favorable electronic and lipophilic properties. However, optimal efficacy is achieved through synergistic interactions with other parts of the molecule, particularly substituents on a linked benzoyl ring. The unsubstituted imidazole core remains an indispensable feature for target engagement.

The experimental protocols detailed in this guide provide a robust framework for the evaluation of novel bromophenoxy imidazole derivatives. Future research in this area should focus on expanding the library of these compounds, exploring a wider range of substitutions on both the phenoxy and imidazole rings, and conducting in-depth quantitative structure-activity relationship (QSAR) studies to build predictive models for antifungal potency. Furthermore, elucidating the precise binding interactions of these compounds with the CYP51 active site through molecular docking and X-ray crystallography will be instrumental in the rational design of next-generation antifungal agents with improved efficacy and a reduced propensity for resistance.

References

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PMC. [Link]

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]

  • Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds. PubMed. [Link]

  • Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. PMC. [Link]

  • Antifungal and antibacterial activities of some of the tested prepared compounds (4A, 5A, 7A, 8A, 10A, 11A, 12A, and 14A). ResearchGate. [Link]

  • MIC values of all target compounds (3a-3h) μg/mL against microbial strains. ResearchGate. [Link]

  • Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. MDPI. [Link]

  • Combining Miconazole and Domiphen Bromide Results in Excess of Reactive Oxygen Species and Killing of Biofilm Cells. Frontiers in Cellular and Developmental Biology. [Link]

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Exploratory

An In-depth Technical Guide to 1-[2-(4-Bromophenoxy)ethyl]imidazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-[2-(4-Bromophenoxy)ethyl]imidazole, a heterocyclic compound of interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[2-(4-Bromophenoxy)ethyl]imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While a dedicated PubChem CID entry for this specific molecule is not prominently available, this document synthesizes information from structurally related compounds to detail its chemical and physical properties, potential synthesis methodologies, and prospective biological activities. The guide also addresses the necessary safety and handling protocols, drawing from data on the constituent imidazole and brominated aromatic moieties. This paper aims to serve as a foundational resource for researchers investigating this and similar ether-linked phenyl-imidazole derivatives.

Introduction

Imidazole and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a key component in biologically active molecules like the amino acid histidine and purines.[1] Its polar and ionizable nature can enhance the pharmacokinetic properties of drug candidates.[1] The incorporation of a 4-bromophenoxy group via an ethyl ether linkage introduces a lipophilic and synthetically versatile moiety. The bromine atom, in particular, can serve as a handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in the synthesis of more complex molecules.[2] This guide will explore the synthesis, properties, and potential applications of 1-[2-(4-Bromophenoxy)ethyl]imidazole, providing a scientific framework for its further investigation.

Chemical and Physical Properties

The chemical and physical properties of 1-[2-(4-Bromophenoxy)ethyl]imidazole can be predicted based on its constituent parts and data from analogous compounds. A summary of these predicted properties is presented in Table 1.

PropertyPredicted Value/InformationSource Analogy
Molecular Formula C₁₁H₁₁BrN₂OBased on structure
Molecular Weight 267.12 g/mol Calculated
Appearance Likely a solid at room temperatureGeneral observation for similar imidazoles
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.General properties of similar organic compounds
Boiling Point > 300 °C (Predicted)Based on related structures
Melting Point Not available-
pKa The imidazole ring is weakly basic.General knowledge of imidazole chemistry[3]

Synthesis and Characterization

Proposed Synthesis Workflow

A plausible synthetic route to 1-[2-(4-Bromophenoxy)ethyl]imidazole involves a Williamson ether synthesis followed by N-alkylation of the imidazole ring. This two-step process is illustrated below.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: N-Alkylation of Imidazole 4-Bromophenol 4-Bromophenol Intermediate 2-(4-Bromophenoxy)ethanol 4-Bromophenol->Intermediate 1. 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol->Intermediate 2. Base Base (e.g., NaH, K2CO3) Base->Intermediate Solvent1 Solvent (e.g., DMF, Acetone) Solvent1->Intermediate Intermediate_2 2-(4-Bromophenoxy)ethyl bromide/tosylate Intermediate->Intermediate_2 Activation (e.g., PBr3, TsCl) Imidazole Imidazole Final_Product 1-[2-(4-Bromophenoxy)ethyl]imidazole Imidazole->Final_Product 1. Intermediate_2->Final_Product 2. Base2 Base (e.g., NaH) Base2->Final_Product Solvent2 Solvent (e.g., DMF) Solvent2->Final_Product

Proposed synthesis of 1-[2-(4-Bromophenoxy)ethyl]imidazole.
Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-Bromophenoxy)ethanol

  • To a solution of 4-bromophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base like sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(4-bromophenoxy)ethanol.

Step 2: Synthesis of 1-[2-(4-Bromophenoxy)ethyl]imidazole

Method A: Direct Alkylation with an Activated Intermediate

  • The hydroxyl group of 2-(4-bromophenoxy)ethanol must first be converted to a better leaving group. This can be achieved by reacting it with phosphorus tribromide (PBr₃) to form 1-bromo-2-(4-bromophenoxy)ethane or with tosyl chloride (TsCl) in the presence of a base like pyridine to form 2-(4-bromophenoxy)ethyl tosylate.

  • In a separate flask, prepare a solution of imidazole (1.0 eq) in anhydrous DMF.

  • Add sodium hydride (NaH, 1.1 eq) at 0 °C and stir for 30 minutes to deprotonate the imidazole.

  • Add the solution of the activated intermediate (1.1 eq) dropwise to the imidazole anion solution.

  • Allow the reaction to stir at room temperature overnight, or gently heat if necessary, monitoring by TLC.

  • Work-up and purification would follow similar procedures as in Step 1.

Method B: Mitsunobu Reaction

  • To a solution of 2-(4-bromophenoxy)ethanol (1.0 eq), imidazole (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Concentrate the reaction mixture and purify directly by column chromatography to isolate the desired product.

Characterization

The structure of the synthesized 1-[2-(4-Bromophenoxy)ethyl]imidazole can be confirmed using various spectroscopic techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): Expected signals would include aromatic protons from the bromophenyl and imidazole rings, and two sets of triplets for the ethyl linker protons.

  • ¹³C NMR: Will show characteristic peaks for the aromatic carbons, the ether-linked carbons, and the imidazole carbons.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic absorption bands for C-O-C (ether), C=N (imidazole), and aromatic C-H stretches are expected.[4]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed, along with a characteristic isotopic pattern due to the presence of bromine.

Potential Biological Activities and Applications

  • Antifungal and Antibacterial: Many imidazole-based compounds are potent antimicrobial agents.[1]

  • Anticancer: Imidazole derivatives have been investigated as anticancer agents with various mechanisms of action.[5]

  • Enzyme Inhibition: The imidazole nucleus is a key component of many enzyme inhibitors.[6]

The presence of the 4-bromophenoxy group may modulate the biological activity and pharmacokinetic properties of the molecule. Brominated aromatic compounds have been explored for various therapeutic applications.[2] It is plausible that 1-[2-(4-Bromophenoxy)ethyl]imidazole could be a lead compound for the development of new therapeutic agents.

Safety and Handling

Detailed toxicological data for 1-[2-(4-Bromophenoxy)ethyl]imidazole is not available. However, based on its constituent functional groups, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Imidazole Moiety: Imidazole itself can be corrosive and cause skin burns and eye damage.[7]

  • Brominated Aromatic Compounds: Some brominated aromatic compounds can be toxic and may pose environmental hazards.[8][9] They can be persistent and bioaccumulative.[9] Chronic exposure to some brominated compounds has been linked to adverse health effects.[8][10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

The GHS hazard classifications for a related compound, 1-(4-bromophenyl)imidazole, include skin irritation and serious eye irritation.[7] It is prudent to assume similar hazards for the title compound.

Conclusion

1-[2-(4-Bromophenoxy)ethyl]imidazole represents a synthetically accessible molecule with potential applications in medicinal chemistry and materials science. This guide has provided a theoretical framework for its synthesis, characterization, and safe handling. The diverse biological activities associated with the imidazole scaffold, coupled with the synthetic versatility of the bromophenyl group, make this compound and its derivatives attractive targets for future research and development.

References

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (n.d.). ACS Omega. [Link]

  • Antimycotic imidazoles. 2. Synthesis and antimycotic properties of 1-[2-(arylalkyl)-2-phenylethyl]-1H-imidazoles. (1977). Journal of Medicinal Chemistry, 20(11), 1511-6. [Link]

  • [Toxicity of selected brominated aromatic compounds]. (1998). Medycyna Pracy, 49(2), 173-80. [Link]

  • 1-[(4-bromophenyl)sulfonyl]-2-ethyl-1H-imidazole. (n.d.). PubChem. [Link]

  • Synthesis of 1,2‐Diaryl‐ and 1‐Aryl‐2‐alkylimidazoles with Sterically Demanding Substituents. (2013). European Journal of Organic Chemistry. [Link]

  • 1-(2-PHENOXYETHYL)IMIDAZOLE. (n.d.). gsrs. [Link]

  • 1-(4-Bromophenyl)imidazole. (n.d.). PubChem. [Link]

  • Scheme 5. Synthesis of N-(2-aryl-2-hydroxyethyl)imidazoles 6 a-e via... (n.d.). ResearchGate. [Link]

  • 1-(2-PHENOXYETHYL)IMIDAZOLE. (n.d.). precisionFDA. [Link]

  • Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists. (1991). Journal of Medicinal Chemistry, 34(1), 158-63. [Link]

  • The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. (2026). ResearchGate. [Link]

  • Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists. (2015). Bioorganic & Medicinal Chemistry Letters, 25(16), 3290-5. [Link]

  • Update of the risk assessment of brominated phenols and their derivatives in food. (2023). EFSA Journal, 21(10), e08285. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). Pharmaceuticals (Basel), 13(3), 37. [Link]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024). Scientific Reports, 14(1), 26867. [Link]

  • (PDF) Imidazole: Having Versatile Biological Activities. (n.d.). ResearchGate. [Link]

  • IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. (n.d.). ResearchGate. [Link]

  • The new ether derivative of phenylpropanoid and bioactivity was investigated from the leaves of Piper betle L. (2018). Natural Product Research, 34(10), 1459-1465. [Link]

  • Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. (n.d.). ResearchGate. [Link]

  • 1-[2-(4-bromophenyl)octyl]imidazole. (n.d.). PubChem. [Link]

  • Spectroscopic evidence for 1,2-diiminoethane – a key intermediate in imidazole synthesis. (2022). Chemical Communications (Cambridge, England), 58(81), 11409-11412. [Link]

  • 4-[(4-bromophenyl)methyl]-1H-imidazole. (n.d.). PubChem. [Link]

  • Imidazole. (n.d.). PubChem. [Link]

  • Bromine contamination and risk management in terrestrial and aquatic ecosystems. (2022). Ambio, 51(10), 2139-2153. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Imidazole Ethers via Phase Transfer Catalysis

-Alkylation Audience: Drug Development Chemists, Process Engineers, and Academic Researchers Executive Summary The synthesis of imidazole ethers—specifically -alkylated imidazoles bearing ether side chains—is a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026


-Alkylation
Audience:  Drug Development Chemists, Process Engineers, and Academic Researchers

Executive Summary

The synthesis of imidazole ethers—specifically


-alkylated imidazoles bearing ether side chains—is a cornerstone in the production of azole antifungals (e.g., Miconazole, Econazole). Historically, these syntheses relied on hazardous conditions involving sodium hydride (NaH) in dimethylformamide (DMF), presenting significant safety risks and scale-up challenges.

This Application Note details a robust, "green" alternative using Solid-Liquid Phase Transfer Catalysis (SL-PTC) . By utilizing a quaternary ammonium salt catalyst, solid potassium hydroxide, and a non-polar solvent, this protocol eliminates moisture sensitivity, reduces side reactions (such as hydrolysis), and simplifies workup. We provide a validated general protocol and a specific case study for the synthesis of a Miconazole precursor, supported by mechanistic insights and troubleshooting matrices.

Mechanistic Insight: The Interfacial Engine

Understanding the mechanism is vital for optimization. Unlike homogeneous reactions, PTC relies on the transfer of the reacting anion across an interface. In the


-alkylation of imidazole, the reaction occurs via an interfacial mechanism  rather than a bulk extraction mechanism, primarily because the deprotonated imidazolyl anion is generated at the surface of the solid base.
The SL-PTC Cycle
  • Interfacial Deprotonation: Solid KOH deprotonates imidazole (

    
    ) at the solid-liquid interface.
    
  • Ion Pair Formation: The quaternary ammonium catalyst (

    
    ) exchanges its anion for the imidazolyl anion (
    
    
    
    ), forming a lipophilic ion pair (
    
    
    ).
  • Organic Phase Reaction: This ion pair migrates into the bulk organic solvent (e.g., Toluene) and reacts with the alkyl halide (

    
    ).
    
  • Regeneration: The product (

    
    ) is released, and the catalyst (
    
    
    
    ) returns to the interface to repeat the cycle.
Visualization: SL-PTC Pathway

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_interface Solid-Liquid Interface cluster_solid Solid Phase (KOH) R_X Alkyl Halide (R-Cl) Product Imidazole Ether (Im-R) R_X->Product Q_X Regenerated Catalyst [Q+ Cl-] Product->Q_X Releases Catalyst Q_Im Active Ion Pair [Q+ Im-] Q_Im->Product Nucleophilic Attack Interface_Exchange Anion Exchange Q+ Cl-  <-->  Q+ Im- Q_X->Interface_Exchange Interface_Exchange->Q_Im Extraction Base Solid KOH (Deprotonation Source) Base->Interface_Exchange Generates Im- Salt Byproduct (KCl) Base->Salt Accumulates Im_H Imidazole (Im-H) Im_H->Base Surface Adsorption

Figure 1: The catalytic cycle of Solid-Liquid Phase Transfer Catalysis for Imidazole alkylation. The catalyst acts as a shuttle, transporting the reactive imidazolyl anion into the organic phase.

Critical Parameters & Optimization

Success in PTC depends on three variables: Catalyst structure, Base strength, and Solvent polarity.

Catalyst Selection

The catalyst must be lipophilic enough to solubilize the anion but accessible enough to exchange it.

CatalystStructureEfficiencyNotes
TBAB (Tetrabutylammonium bromide)Symmetrical QuatHigh Industry standard. Good balance of lipophilicity and cost.
TEBA (Triethylbenzylammonium chloride)Asymmetrical QuatMedium-High Excellent for benzylic halides; slightly less lipophilic than TBAB.
18-Crown-6 Crown EtherHigh Very effective but significantly more expensive. Use only if Quats fail.
PEG-400 Polyethylene GlycolMedium Eco-friendly, but often requires higher loading (5-10 mol%).
Solvent Systems[1][2][3]
  • Toluene: Recommended. Non-polar, separates water easily, high boiling point for rate acceleration.

  • Dichloromethane (DCM): Good solubility, but low boiling point limits reaction rate.

  • Acetonitrile: Avoid.[1] Too polar; it solvates the anion too well, reducing the reactivity of the "naked" anion provided by PTC.

Experimental Protocols

Protocol A: General Synthesis of -Alkyl Imidazoles (SL-PTC)

Use this protocol for standard alkylations using alkyl halides.

Reagents:

  • Imidazole (1.0 equiv, 68 mg/mmol)

  • Alkyl Halide (1.1 equiv)

  • Solid KOH (Pulverized, 2.0 equiv)

  • TBAB (0.05 equiv / 5 mol%)

  • Toluene (5 mL per mmol Imidazole)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Imidazole (10 mmol, 0.68 g) and Toluene (50 mL).

  • Activation: Add pulverized solid KOH (20 mmol, 1.12 g) and TBAB (0.5 mmol, 0.16 g). Stir vigorously at room temperature for 15 minutes. Note: The mixture will be heterogeneous.

  • Alkylation: Add the Alkyl Halide (11 mmol) dropwise.

  • Reaction: Heat the mixture to 60–80°C (depending on halide reactivity).

    • Primary Halides: 60°C for 2-4 hours.

    • Secondary/Benzylic Halides: 80°C for 4-6 hours.

  • Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 95:5). Look for the disappearance of the imidazole spot (low Rf) and appearance of the product (higher Rf).

  • Workup: Cool to room temperature. Filter off the inorganic solids (excess KOH and KBr). Wash the filtrate with water (2 x 20 mL) to remove residual catalyst.

  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Validation:

  • NMR: The

    
     protons typically appear at 
    
    
    
    4.0–5.0 ppm.
  • Yield: Expect 85–95%.

Protocol B: Synthesis of Miconazole Intermediate (Case Study)

This protocol targets the synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, a key precursor which is subsequently reduced and etherified to form Miconazole.

Reagents:

  • Imidazole (1.0 equiv)

  • 2,4-Dichloro-phenacyl chloride (1.0 equiv)

  • TEBA (Triethylbenzylammonium chloride) (0.05 equiv)

  • Solid KOH (2.5 equiv)

  • Toluene[2][3][4][5]

Workflow Diagram:

Miconazole_Workflow Step1 Reagent Charging Imidazole + TEBA + KOH in Toluene Step2 Addition Add 2,4-Dichloro- phenacyl chloride Step1->Step2 Step3 Reaction Stir at 50-60°C (4-6 Hours) Step2->Step3 Step4 Filtration Remove KCl/KOH solids Step3->Step4 Step5 Workup Wash filtrate with H2O Dry & Evaporate Step4->Step5 Result Product (Miconazole Precursor) >90% Yield Step5->Result

Figure 2: Step-by-step workflow for the synthesis of the Miconazole ketone intermediate.

Procedure:

  • Dissolve Imidazole (6.8 g, 0.1 mol) and TEBA (1.1 g, 0.005 mol) in Toluene (100 mL).

  • Add solid KOH (14.0 g, 0.25 mol) and stir vigorously to create a suspension.

  • Slowly add a solution of 2,4-Dichloro-phenacyl chloride (22.3 g, 0.1 mol) in Toluene (20 mL) over 30 minutes. Caution: Exothermic.

  • Heat to 50°C and stir for 5 hours.

  • Self-Validation Check: Take an aliquot, filter, and run TLC. If starting material remains, add 10% more KOH.

  • Filter the solids.[6][7] Wash the organic layer with water until neutral pH.

  • Evaporate solvent to yield the off-white solid product.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion Insufficient Interfacial AreaIncrease Stirring Speed. PTC is mass-transfer limited; vigorous agitation (>600 RPM) is mandatory.
Hydrolysis of Halide Water in systemEnsure KOH is dry. Switch to Solid-Liquid PTC if using aqueous base.
Emulsion during Workup Catalyst surfactant effectAdd brine (saturated NaCl) to the aqueous wash or filter through Celite before separation.
Dark Product Oxidation / OverheatingConduct reaction under Nitrogen atmosphere; reduce temperature by 10°C.

References

  • Bogdal, D., et al. (2000). Microwave-assisted phase-transfer catalytic N-alkylation of some heterocycles. Beilstein Journal of Organic Chemistry. Link (General reference for PTC/Heterocycle alkylation).

  • Diez-Barra, E., et al. (1992). Phase transfer catalysis in the N-alkylation of imidazole. Synthetic Communications. Link

  • Patent CN101486680A. Method for industrial production of miconazole nitrate. (Describes the specific TEBA/Toluene protocol). Link

  • Halpern, M. (2000). Phase-Transfer Catalysis: Mechanisms and Syntheses. ACS Symposium Series. Link

  • Sharma, G., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Current Organic Chemistry. Link

Sources

Application

Technical Application Note: Optimizing Suzuki-Miyaura Cross-Coupling of 1-[2-(4-Bromophenoxy)ethyl]imidazole

This Application Note is structured to guide researchers through the preparation, handling, and catalytic application of 1-[2-(4-Bromophenoxy)ethyl]imidazole , a critical "linchpin" intermediate in the synthesis of azole...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the preparation, handling, and catalytic application of 1-[2-(4-Bromophenoxy)ethyl]imidazole , a critical "linchpin" intermediate in the synthesis of azole-based antifungals and kinase inhibitors.[1]

Introduction & Mechanistic Challenge

The molecule 1-[2-(4-Bromophenoxy)ethyl]imidazole represents a classic "bifunctional challenge" in medicinal chemistry.[1] It contains an electrophilic aryl bromide (the handle for coupling) and a Lewis-basic imidazole nitrogen (a potential catalyst poison).[1]

In standard Suzuki-Miyaura couplings, the imidazole nitrogen often outcompetes the phosphine ligands for the Palladium(II) center.[1] This creates an off-cycle "rest state" complex (


), effectively removing active catalyst from the cycle and stalling the reaction.[1]

This guide provides a self-validating protocol to synthesize this intermediate and couple it efficiently using sterically demanding ligands (Buchwald Ligands) that prevent this N-coordination.

Compound Characterization & Preparation

Before coupling, the integrity of the intermediate must be verified. Impurities such as unreacted imidazole can completely inhibit subsequent catalytic steps.[1]

Synthesis Route (Convergent Strategy)

The most robust route involves the alkylation of 4-bromophenol with 1,2-dibromoethane, followed by nucleophilic displacement with imidazole.[1]

Step 1: Ether Formation

  • Reagents: 4-Bromophenol (1.0 eq), 1,2-Dibromoethane (3.0 eq), K₂CO₃ (2.0 eq).[1]

  • Solvent: Acetonitrile (Reflux, 12 h).

  • Product: 1-Bromo-2-(4-bromophenoxy)ethane.[1] Excess dibromide prevents dimerization.[1]

Step 2: Imidazole Alkylation

  • Reagents: Imidazole (2.0 eq), NaH (2.2 eq, 60% dispersion), Intermediate from Step 1 (1.0 eq).

  • Solvent: DMF (0°C to RT, 4 h).

  • Workup: Aqueous quench, EtOAc extraction.

  • Purification: Column chromatography (DCM:MeOH 95:5).[1]

Representative Data Profile
  • Appearance: Off-white to pale yellow solid/viscous oil (depending on purity/polymorph).[1]

  • ¹H NMR Diagnostic Signals (CDCl₃, 400 MHz):

    • 
       7.50–7.60 (s, 1H, Imidazole N-CH-N)[1]
      
    • 
       7.35 (d, 2H, Aryl-Br meta to ether)[1]
      
    • 
       6.75 (d, 2H, Aryl-Br ortho to ether)[1]
      
    • 
       4.35 (t, 2H, 
      
      
      
      )[1]
    • 
       4.25 (t, 2H, 
      
      
      
      )[1]
  • Quality Control: The ratio of the two triplets at ~4.2–4.4 ppm must be 1:1. Any additional triplets suggest incomplete alkylation or elimination byproducts.[1]

High-Efficiency Suzuki Coupling Protocol[1]

The "Anti-Poisoning" Catalyst System

To overcome imidazole coordination, we utilize XPhos Pd G3 or SPhos Pd G3 . These precatalysts release bulky, electron-rich biaryl phosphine ligands.[1] The steric bulk of XPhos/SPhos creates a "protective shell" around the Pd center, physically blocking the approach of the imidazole nitrogen while allowing the oxidative addition of the aryl bromide.

Reagent Table[1][2]
ComponentReagentEquiv.[1][2][3][4][5][6][7]Role
Substrate 1-[2-(4-Bromophenoxy)ethyl]imidazole1.0Electrophile
Partner Aryl/Heteroaryl Boronic Acid1.2–1.5Nucleophile
Catalyst XPhos Pd G3 0.02 (2 mol%)High-turnover catalyst
Base K₃PO₄ (0.5 M aq)3.0Activates boronic acid
Solvent 1,4-Dioxane[0.1 M]Miscible with water
Additive None required-(Avoid pyridine/amines)
Step-by-Step Protocol

1. Inert Gas Purge (Critical): Prepare a reaction vial equipped with a magnetic stir bar. Cycle Nitrogen/Vacuum 3 times to remove oxygen, which degrades the active phosphine species.

2. Solids Addition: Add the Substrate (1.0 eq), Boronic Acid (1.2 eq), and XPhos Pd G3 (2 mol%) to the vial.

  • Note: If the boronic acid is prone to protodeboronation (e.g., 2-heterocyclic boronic acids), increase equivalents to 1.5.[1]

3. Solvent & Base Addition: Add degassed 1,4-Dioxane followed by 0.5 M aqueous K₃PO₄ .[1]

  • Why Aqueous? The biphasic system ensures solubility of the inorganic base while keeping the organic catalyst in the dioxane phase.[1]

4. Reaction: Seal the vial and heat to 80°C for 2–4 hours.

  • Monitoring: Check TLC every hour.[1] The starting bromide (UV active) should disappear.[1] The product will likely be more polar due to the added heteroaryl group.[1]

5. Workup (The "Scavenger" Step): Cool to RT. Dilute with EtOAc. Wash with water.[1][5]

  • Crucial Step: If residual Palladium remains (dark color), wash the organic layer with 10% aqueous N-Acetylcysteine or use a thiol-silica scavenger resin.[1] Imidazoles love to drag Pd into the final product.[1]

Visualizing the Chemistry

Synthesis & Catalytic Workflow

The following diagram illustrates the convergent synthesis of the intermediate and the subsequent catalytic cycle, highlighting the "Off-Cycle" trap that this protocol avoids.

G cluster_0 Part 1: Synthesis cluster_1 Part 2: Suzuki Coupling Phenol 4-Bromophenol Inter Intermediate: Bromo-ether Phenol->Inter K2CO3, MeCN Reflux Linker 1,2-Dibromoethane Linker->Inter Target TARGET: 1-[2-(4-Bromophenoxy) ethyl]imidazole Inter->Target Alkylation Imid Imidazole (NaH, DMF) Imid->Target OxAdd Oxidative Addition (Ar-Pd-Br) Target->OxAdd + Pd(0) Pd_Pre XPhos Pd G3 (Precatalyst) Pd_Active Pd(0)-XPhos (Active Species) Pd_Pre->Pd_Active Activation Pd_Active->OxAdd OffCycle OFF-CYCLE TRAP: Pd Coordinated by Imidazole Nitrogen OxAdd->OffCycle Without Bulky Ligand (Poisoning) Prod Final Biaryl Product OxAdd->Prod + Boronic Acid + Base (K3PO4)

Caption: Workflow showing the convergent synthesis of the imidazole intermediate and the Suzuki catalytic cycle. The red dashed line indicates the catalyst poisoning pathway blocked by using bulky XPhos ligands.[1]

Troubleshooting: The Self-Validating System

A robust protocol includes checks to confirm success at each stage.

ObservationDiagnosisCorrective Action
TLC: Spot stays at baseline (Synthesis Step 2)Imidazole salt formationThe product is basic.[1] Use 5% MeOH/DCM with 1% NH₄OH to elute the spot.[1]
Coupling: Reaction stalls at <20% conversionCatalyst PoisoningSwitch to XPhos Pd G3 or increase catalyst loading to 5 mol%. Ensure temperature is >80°C to break Pd-N bonds.[1]
Coupling: Product mass is M+16 or M+32Oxidation of ImidazoleDegas solvents more thoroughly.[1] Imidazoles can form N-oxides if peroxides are present in dioxane.[1]
NMR: Extra triplet at ~3.8 ppmHydrolysis of linkerThe bromo-ether intermediate hydrolyzed before reaction.[1] Ensure anhydrous DMF is used in Step 2.

References

  • Suzuki-Miyaura Coupling of Heterocycles

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Catalyst Poisoning by Azoles

    • Almond-Thynne, J., et al. (2017).[1] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40-62.[1] Link

  • Buchwald Precatalysts (G3 Series)

    • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920.[1] Link

  • Synthesis of Phenoxyethyl-Imidazoles

    • Walker, K. A., et al. (1978). 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)butyl]imidazole nitrate, a new potent antifungal agent.[1] Journal of Medicinal Chemistry, 21(8), 840–843. (Foundational chemistry for imidazole alkylation). Link

Sources

Method

Application Note: Lanosterol 14α-Demethylase (CYP51) Binding Affinity of Bromophenoxy Imidazoles

) of bromophenoxy imidazole derivatives using Type II difference spectroscopy. Abstract & Scope This guide details the methodology for quantifying the binding affinity of bromophenoxy imidazole derivatives to Lanosterol...

Author: BenchChem Technical Support Team. Date: February 2026


) of bromophenoxy imidazole derivatives using Type II difference spectroscopy.

Abstract & Scope

This guide details the methodology for quantifying the binding affinity of bromophenoxy imidazole derivatives to Lanosterol 14α-demethylase (CYP51) . Unlike standard enzymatic inhibition assays (


), spectral binding assays provide a direct thermodynamic measurement of the ligand-protein interaction.

Bromophenoxy imidazoles represent a potent class of antifungals where the imidazole nitrogen coordinates with the heme iron, while the bromophenoxy tail exploits hydrophobic interactions within the substrate access channel. Due to the high affinity of these compounds (often low nanomolar), this protocol utilizes the Morrison Equation for tight-binding analysis, ensuring accuracy where standard Michaelis-Menten kinetics fail.

Mechanism of Action (MOA)

CYP51 is a cytochrome P450 monooxygenase essential for the biosynthesis of ergosterol (fungi) and cholesterol (mammals).[1][2] It catalyzes the three-step oxidative removal of the 14α-methyl group from lanosterol.

The Bromophenoxy Imidazole Advantage:

  • Primary Interaction: The N-3 nitrogen of the imidazole ring coordinates axially to the heme iron (

    
    ), displacing the native water molecule and blocking oxygen activation.
    
  • Secondary Interaction: The bromophenoxy moiety provides steric bulk and lipophilicity, targeting the hydrophobic access channel. The bromine atom may also engage in halogen bonding with backbone carbonyls, enhancing residence time.

Figure 1: CYP51 Inhibition Pathway

CYP51_Pathway Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Heme Fe3+) Lanosterol->CYP51 Binds Intermediate 4,4-dimethylcholesta- 8,14,24-trien-3β-ol CYP51->Intermediate 14α-demethylation Complex Inhibitor-CYP51 Type II Complex CYP51->Complex Tight Binding (Blockade) Ergosterol Ergosterol (Cell Membrane Integrity) Intermediate->Ergosterol Downstream Enzymes Inhibitor Bromophenoxy Imidazole Inhibitor->CYP51 Competition

Caption: Physiological role of CYP51 in ergosterol biosynthesis and the competitive blockade formed by the inhibitor-enzyme complex.[3]

Experimental Protocol: Type II Spectral Binding Assay

Reagents and Equipment[4][5]
  • Protein: Purified recombinant CYP51 (e.g., Candida albicans or Homo sapiens).[2][3] Purity >90% is recommended.

  • Buffer: 50 mM Potassium Phosphate (pH 7.4), 10% Glycerol, 0.5 mM EDTA. Note: Glycerol stabilizes the P450 but high concentrations (>20%) can increase viscosity and interfere with mixing.

  • Ligand Stock: 10 mM Bromophenoxy imidazole in 100% DMSO.

  • Spectrophotometer: Double-beam UV-Vis spectrophotometer (e.g., Cary 300 or Shimadzu UV-2600) capable of recording difference spectra (350–500 nm).

  • Cuvettes: Matched quartz cuvettes (1 cm path length), blackened sides to reduce stray light.

Protein Quantification (Critical Pre-step)

Accurate


 determination requires precise knowledge of the active enzyme concentration. Use the Reduced CO-Difference Spectrum  method.
  • Dilute protein in buffer.

  • Add sodium dithionite (few grains) to reduce

    
    .
    
  • Scan baseline.

  • Bubble gently with Carbon Monoxide (CO) for 30 seconds.

  • Scan spectrum.[3] Calculate concentration using

    
    .[3][4][5][6]
    
Titration Workflow

This assay measures the "Type II" spectral change: a shift in the Soret band indicating nitrogen coordination to the heme.

  • Preparation: Dilute CYP51 to exactly 2.0

    
    M  in 2.0 mL Buffer. Split into two cuvettes: Reference (A) and Sample (B).
    
  • Baseline: Place both cuvettes in the spectrophotometer. Record a baseline (autozero) from 350 to 500 nm. The line should be flat.

  • Titration:

    • Add small aliquots (0.5–1.0

      
      L) of Ligand to Sample Cuvette (B) .
      
    • Add equal volume of pure DMSO to Reference Cuvette (A) (to correct for solvent effects).

    • Mix gently by inversion (do not introduce bubbles).

  • Measurement: Record the difference spectrum (Sample minus Reference).

    • Characteristic Signal: You will observe a trough at ~390–410 nm (loss of high-spin water complex) and a peak at ~425–435 nm (formation of low-spin nitrogen complex).

  • Progression: Repeat additions until saturation (no further increase in peak/trough intensity). Target final ligand concentration range: 0.1

    
    M to 10 
    
    
    
    M.
Figure 2: Spectral Binding Workflow

Workflow Start Start: 2µM CYP51 (Reference & Sample) Baseline 1. Record Baseline (350-500 nm) Start->Baseline AddLigand 2. Add Ligand to Sample Add DMSO to Ref Baseline->AddLigand Mix 3. Mix & Equilibrate (2 min) AddLigand->Mix Scan 4. Scan Difference Spectrum (Record ΔA 430-390nm) Mix->Scan Check Saturation Reached? Scan->Check Check->AddLigand No Plot 5. Plot ΔA vs [Ligand] Check->Plot Yes

Caption: Step-by-step iterative workflow for acquiring Type II difference spectra.

Data Analysis: The Morrison Equation

Why not Michaelis-Menten?

Bromophenoxy imidazoles are often tight-binding inhibitors , meaning the


 is comparable to or lower than the enzyme concentration (

). In this regime, the assumption that

is invalid because a significant fraction of the ligand is bound to the protein.
Calculation Steps
  • Extract the absorbance difference (

    
    ) for each titration point: 
    
    
    
    .
  • Plot

    
     (y-axis) vs. Total Ligand Concentration 
    
    
    
    (x-axis).
  • Fit the data using non-linear regression to the Morrison Equation :


[3]
  • 
    : Maximum spectral change at saturation.
    
  • 
    : Total active enzyme concentration (determined in step 3.2).
    
  • 
    : Total ligand concentration added.
    
  • 
    : Dissociation constant (The fit parameter).[2][3][4][5][6]
    
Expected Results (Synthetic Data)

The table below illustrates typical data for a high-affinity bromophenoxy imidazole.

Ligand Added (

M)

(Observed)
Interpretation
0.00.000Baseline
0.50.015Linear binding phase (Stoichiometric)
1.50.042Approaching equivalence point
2.00.051Inflection point (

)
4.00.065Saturation (Hyperbolic tail)
8.00.068Full Saturation (

)

Troubleshooting & Self-Validation

  • Solubility Check: If the baseline drifts upwards at all wavelengths during titration, the compound is precipitating. Action: reduce

    
     to 0.5 
    
    
    
    M or use a solubility-enhancing buffer (e.g., add
    
    
    -cyclodextrin if it doesn't compete).
  • DMSO Limit: Keep total DMSO

    
    . Higher concentrations can induce a "reverse Type I" spectrum by displacing native substrates or altering spin state.
    
  • Enzyme Stability: If the Soret peak of the protein alone shifts from 417 nm (low spin) to 420 nm (P420 inactive form) over time, the protein is degrading. Action: Keep samples on ice between runs and shorten assay time.

References

  • Lepesheva, G. I., & Waterman, M. R. (2007). Sterol 14α-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. Biochimica et Biophysica Acta (BBA)-General Subjects, 1770(3), 467-477. Link

  • Morrison, J. F. (1969). Kinetics of the reversible inhibition of enzyme-catalysed reactions by tight-binding inhibitors. Biochimica et Biophysica Acta (BBA)-Enzymology, 185(2), 269-286. Link

  • Warrilow, A. G., et al. (2013). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy, 57(3), 1352-1360. Link

  • GraphPad Prism Guide. Equation: Tight inhibition (Morrison equation). Link

Sources

Application

Solvent selection for 1-[2-(4-Bromophenoxy)ethyl]imidazole biological assays

Application Note: Solvent System Optimization for 1-[2-(4-Bromophenoxy)ethyl]imidazole in Biological Assays Executive Summary This technical guide provides a standardized framework for the solubilization and handling of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent System Optimization for 1-[2-(4-Bromophenoxy)ethyl]imidazole in Biological Assays

Executive Summary

This technical guide provides a standardized framework for the solubilization and handling of 1-[2-(4-Bromophenoxy)ethyl]imidazole (hereafter referred to as BPEI ) in in vitro biological assays.[1][2] BPEI is a lipophilic imidazole derivative often utilized as a chemical probe for cytochrome P450 inhibition (specifically CYP51/lanosterol 14α-demethylase) and antifungal susceptibility screening.[1][2]

Due to its structural lipophilicity (Predicted LogP ~3.8–4.[1]2) and the basicity of the imidazole ring (pKa ~6.5–7.0), BPEI presents specific challenges regarding aqueous solubility and precipitation ("crash-out") upon dilution.[1] This guide details protocols to maximize solubility while maintaining biological compatibility, ensuring data integrity in enzymatic and cell-based models.[2]

Physicochemical Profile & Solvent Compatibility

Understanding the molecule is the first step to successful solubilization. BPEI consists of a basic imidazole head group linked to a lipophilic bromophenoxy tail.

PropertyValue (Estimated/Typical)Implications for Assay Design
Molecular Weight ~267.12 g/mol Standard calculations apply.[2]
LogP (Octanol/Water) ~3.8 – 4.2Highly lipophilic.[1] Poor water solubility (<100 µM without co-solvent).
pKa (Imidazole N) ~6.5 – 6.9Amphiphilic.[1] Solubility increases significantly at pH < 6.0.
H-Bond Donors/Acceptors 0 / 3Limited water interaction; relies on dipole-dipole interactions in DMSO.[2]
Solvent Selection Matrix
SolventSolubility RatingBiological Toxicity ThresholdRecommendation
DMSO (Dimethyl Sulfoxide) Excellent (>100 mM) < 0.1% (Cells)< 1.0% (Enzymes)Primary Choice. High boiling point, excellent solvency for imidazoles.[1][2]
Ethanol (Abs.) Good (>50 mM)< 0.5% (Cells)< 2.0% (Enzymes)Secondary Choice. Use only if DMSO interferes with specific target (rare).[1]
DMF (Dimethylformamide) Good (>50 mM)< 0.05% (High Toxicity)Avoid. High cytotoxicity risks usually outweigh solubility benefits.[1]
PBS / Media (pH 7.4) Poor (<50 µM)N/ADiluent Only. Never use for stock preparation.[1]

Protocol 1: Determination of Solubility Limits (Self-Validating)

Rationale: Do not rely on literature values alone. Purity differences and salt forms (free base vs. HCl) dramatically alter solubility.[1] This protocol validates the specific lot in hand.

Materials:

  • BPEI Solid (stored at 4°C, desiccated).[1]

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).[1]

  • 96-well UV-transparent microplate.[2]

  • Plate reader (Absorbance at 600 nm for turbidity).[1]

Workflow:

  • Primary Stock Preparation:

    • Weigh ~2-5 mg of BPEI.[2]

    • Add DMSO to achieve a target concentration of 100 mM .

    • Critical Step: Vortex for 30 seconds. If visible particles remain, sonicate in a water bath at 37°C for 5 minutes.[1]

    • Validation: Solution must be optically clear. If not, add DMSO to dilute to 50 mM and repeat.

  • Aqueous Compatibility Screen (The "Crash-Out" Test):

    • Prepare your specific Assay Buffer (e.g., PBS pH 7.4 or DMEM + 10% FBS).[1]

    • In a microplate, perform a serial dilution of the DMSO stock into the Assay Buffer.

    • Range: 100 µM down to 0.1 µM (maintaining constant DMSO, e.g., 1%).

    • Incubation: Incubate at room temperature for 60 minutes (equilibrium time).

    • Read: Measure Absorbance at 600 nm (OD600).

    • Analysis: A spike in OD600 > 0.01 over background indicates precipitation.

Decision Rule: Your Maximum Assay Concentration (MAC) is the highest concentration before the OD600 spike.[1]

Protocol 2: Optimized Assay Dilution Scheme

Rationale: Direct dilution of 100% DMSO stock into aqueous buffer often causes local precipitation at the pipette tip. An "Intermediate Dilution" step is required to smooth the polarity gradient.

Diagram: Serial Dilution Workflow

DilutionScheme cluster_0 Critical Control Point: Keep in DMSO Stock Master Stock (100 mM in DMSO) Inter Intermediate Plate (100x Assay Conc.) Solvent: 100% DMSO Stock->Inter Serial Dilution (in DMSO) Assay Assay Plate (1x Final Conc.) Buffer/Media Inter->Assay 1:100 Dilution (1 µL into 99 µL)

Caption: Figure 1. Intermediate Dilution Strategy. Maintaining the compound in 100% DMSO until the final step prevents "shock" precipitation and ensures uniform dispensing.

Step-by-Step Procedure:

  • Master Stock: Prepare 100 mM BPEI in DMSO. Store at -20°C.

  • Intermediate Plate (100x):

    • Use a solvent-resistant polypropylene plate (Removes binding artifacts).[1][2]

    • Perform serial dilutions (e.g., 1:3) using 100% DMSO as the diluent.[1]

    • Result: A range of concentrations (e.g., 10 mM, 3.3 mM, 1.1 mM) all in pure DMSO.[1]

  • Assay Plate (1x):

    • Pre-fill assay plate with 99 µL of Assay Buffer/Media per well.

    • Transfer 1 µL from the Intermediate Plate to the Assay Plate.

    • Mix: Orbital shake at 500 rpm for 60 seconds immediately.

    • Final State: Compound is at 1x concentration (e.g., 100 µM, 33 µM...) and DMSO is locked at exactly 1.0% .[1]

Biological Validation & Controls

To ensure the solvent itself is not skewing data, you must run specific vehicle controls.

A. The DMSO Tolerance Threshold Before testing BPEI, determine the "No-Effect" level of DMSO for your specific assay.

  • Enzymatic Assays (e.g., CYP450): Most tolerate up to 1% DMSO.[1]

  • Cellular Assays (e.g., HepG2, HUVEC): Sensitive lines may differentiate or stress above 0.1%.[1]

  • Recommendation: If your assay requires <0.1% DMSO, increase the concentration of your Master Stock to 100 mM or 200 mM to allow for a 1:1000 dilution.

B. False Positives (The Aggregator Effect) Lipophilic imidazoles can form colloidal aggregates that sequester enzymes non-specifically.[1]

  • Control: Include 0.01% Triton X-100 (or equivalent detergent) in the assay buffer if compatible.[1] If inhibition disappears with detergent, BPEI was acting as an aggregator, not a specific inhibitor.[1]

Storage and Stability

  • Solid State: Hygroscopic. Store at +4°C or -20°C in a desiccator.

  • DMSO Stock:

    • Stable at -20°C for 6 months.

    • Freeze-Thaw: Limit to 5 cycles. Aliquot into single-use vials (e.g., 50 µL) to avoid repeated cycling.

    • Visual Check: Always inspect for crystals after thawing. Imidazoles can crystallize as needles at the bottom of the tube.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Cloudiness upon dilution "Crash-out" due to low aqueous solubility.[2]Reduce final concentration. Ensure rapid mixing during addition.
Inconsistent IC50/EC50 Compound adhering to plasticware.Use "Low-Binding" plates.[2] Add 0.01% BSA to buffer to block surface sites.
Yellowing of Stock Oxidation of the phenoxy ether linkage.Discard stock. Prepare fresh under inert gas (Nitrogen/Argon) if possible.
Cell Toxicity in Controls Solvent toxicity.Reduce DMSO to <0.5%. Verify with a "Vehicle Only" control.

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[1][2] DMSO Tolerance and Reagent Stability Testing. Available from: [Link][1]

  • PubChem Compound Summary. 1-[2-(4-Bromophenoxy)ethyl]imidazole (Analogues).[1][2] National Library of Medicine (US), National Center for Biotechnology Information.[1] Available from: [Link][1]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] Elsevier. (Standard text for solubility profiling in drug discovery).

  • Podust, L. M., et al. (2007). Estriol bound to human cytochrome P450 1B1.[1] (Provides context on imidazole binding modes and solvent conditions for P450 assays). PDB ID: 3PM0.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility &amp; Handling of 1-[2-(4-Bromophenoxy)ethyl]imidazole

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 1-[2-(4-Bromophenoxy)ethyl]imidazole. This document provides researchers, scientists, and drug development professionals with a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-[2-(4-Bromophenoxy)ethyl]imidazole. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the solubility of this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the expected solubility characteristics of 1-[2-(4-Bromophenoxy)ethyl]imidazole in DMSO vs. Water?

Answer: Based on its molecular structure, 1-[2-(4-Bromophenoxy)ethyl]imidazole is expected to exhibit significantly different solubility profiles in dimethyl sulfoxide (DMSO) and water.

  • In Water: The compound is predicted to have very low to negligible solubility . The primary reason is the large, hydrophobic 4-bromophenoxy group. This aromatic ring with a bromine substituent is nonpolar and will resist interaction with the highly polar, hydrogen-bonding network of water molecules. While the imidazole ring and ether linkage add some polarity, they are insufficient to overcome the hydrophobic nature of the rest of the molecule.

  • In DMSO: The compound is expected to be highly soluble . DMSO is a powerful polar aprotic solvent, renowned for its ability to dissolve a wide range of compounds, including those that are poorly soluble in water.[1][2] Its polarity allows it to interact with the polar parts of the molecule, while its aprotic nature and methyl groups can effectively solvate the nonpolar bromophenoxy ring.

The fundamental principle at play is "like dissolves like." The largely nonpolar, organic character of 1-[2-(4-Bromophenoxy)ethyl]imidazole is a much better match for the solvation properties of DMSO than for water.

Data Summary: Predicted Solubility & Solvent Properties
Property1-[2-(4-Bromophenoxy)ethyl]imidazole in Water1-[2-(4-Bromophenoxy)ethyl]imidazole in DMSO
Predicted Solubility Very Low / Practically InsolubleHigh
Primary Interaction Hydrophobic effect dominates, leading to poor solvation.Dipole-dipole and van der Waals interactions facilitate solvation.
Solvent Type Polar ProticPolar Aprotic
Hydrogen Bond Donor YesNo
Hydrogen Bond Acceptor YesYes (at Oxygen)
Use Case Not recommended as a primary solvent.Recommended for creating high-concentration stock solutions.
Q2: I'm observing precipitation or cloudiness when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What is happening and how can I prevent it?

Answer: This is a common and critical experimental challenge known as antisolvent precipitation . It occurs because you are rapidly changing the solvent environment from one where the compound is highly soluble (DMSO) to one where it is poorly soluble (aqueous medium).[3] Even though the final DMSO concentration might be low (e.g., <0.5%), localized high concentrations of the compound can crash out of solution before they can be adequately dispersed.

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of your compound in the aqueous medium. It's possible you are exceeding its maximum aqueous solubility.

  • Optimize the Dilution Technique: The way you mix is critical. Never add the aqueous buffer to your small volume of DMSO stock. Instead, add the small volume of DMSO stock directly into the full volume of your vigorously vortexing or stirring aqueous buffer.[3] This promotes rapid dispersion and minimizes localized concentration gradients.

  • Perform Serial Dilutions in DMSO: If you need to perform a dose-response experiment, it is crucial to make your serial dilutions in 100% DMSO first.[3] Then, add the same small volume (e.g., 1-2 µL) from each DMSO dilution into the final aqueous volume to ensure the final DMSO concentration is identical across all conditions.

  • Consider Formulation Aids (Advanced): For particularly challenging compounds, the use of solubilizing agents or cyclodextrins in the final aqueous medium can be explored, though this can introduce confounding variables into biological assays and requires extensive validation.

Troubleshooting Workflow: From Stock to Working Solution

G cluster_0 Preparation Phase cluster_1 Dilution & Troubleshooting A Weigh Compound B Dissolve in 100% DMSO to create stock solution A->B C Add small volume of DMSO stock to large volume of stirring aqueous buffer B->C D Observe Solution C->D E Solution is Clear: Proceed with Experiment D->E Clear F Precipitation Occurs D->F Cloudy G Troubleshooting: 1. Lower final concentration. 2. Ensure vigorous mixing. 3. Warm buffer slightly (if compound is stable). F->G

Caption: Workflow for preparing and troubleshooting aqueous dilutions.

Experimental Protocols
Protocol 1: Determination of Maximum Solubility in DMSO

This protocol provides a reliable method to quantify the maximum solubility of 1-[2-(4-Bromophenoxy)ethyl]imidazole in DMSO at a specific temperature (e.g., room temperature).[1]

Materials:

  • 1-[2-(4-Bromophenoxy)ethyl]imidazole

  • Anhydrous, high-purity DMSO[2]

  • Calibrated analytical balance

  • Vortex mixer

  • Microcentrifuge

  • Calibrated micropipettes

  • Appropriate analysis instrument (e.g., HPLC, UV-Vis Spectrophotometer)

Methodology:

  • Prepare a Supersaturated Solution:

    • Weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of DMSO (e.g., 100 µL).

    • Vortex vigorously for 3-5 minutes. If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate remains visible.[1]

  • Equilibration:

    • Incubate the supersaturated mixture at room temperature for at least 24 hours. This allows the solution to reach equilibrium.

    • Gently agitate the tube periodically during incubation.

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., >12,000 x g) for 10 minutes to pellet all undissolved solid material.[1]

  • Quantification:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • Prepare a precise serial dilution of the supernatant into a suitable solvent (e.g., methanol, acetonitrile) for which the compound's solubility is high and a calibration curve can be established.

    • Determine the concentration of the compound in the diluted sample using a validated analytical method (e.g., HPLC with a standard curve).

    • Back-calculate the original concentration in the DMSO supernatant. This value represents the maximum solubility.

Protocol 2: Preparation of a 10 mM DMSO Stock Solution

This protocol details the standard procedure for accurately preparing a concentrated stock solution for use in downstream experiments.[4][5][6]

Materials:

  • 1-[2-(4-Bromophenoxy)ethyl]imidazole (Molecular Weight: 267.12 g/mol )

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Volumetric flask (Class A recommended for highest accuracy)[4]

  • Vortex mixer

Calculations:

  • To make a 10 mM (0.010 mol/L) solution:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 10 mL (0.010 L): Mass = 0.010 mol/L * 0.010 L * 267.12 g/mol = 0.00267 g = 2.67 mg

Methodology:

  • Weighing the Compound:

    • Accurately weigh out 2.67 mg of 1-[2-(4-Bromophenoxy)ethyl]imidazole using a calibrated analytical balance.

    • Pro-Tip: It is often more accurate to weigh a slightly different mass (e.g., 2.80 mg) and adjust the solvent volume accordingly to achieve the exact desired concentration.[4] For 2.80 mg, the required volume would be: (2.80 mg / 267.12 mg/mmol) / 10 mmol/L = 1.048 mL.

  • Dissolution:

    • Carefully transfer the weighed compound into the volumetric flask.

    • Add approximately 70-80% of the final required volume of DMSO.

    • Cap the flask and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow, but confirm compound stability at this temperature first.[1]

  • Bringing to Volume:

    • Once fully dissolved, carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

    • Cap and invert the flask several times to ensure the solution is homogeneous.

  • Storage:

    • Dispense the stock solution into small-volume, light-protected aliquots to minimize freeze-thaw cycles.

    • Store at -20°C or -80°C in tightly sealed containers to prevent water absorption.[1][2] Properly stored, DMSO stocks are generally stable.[6]

References
  • How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. Molecules. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Solutions and dilutions: working with stock solutions. Rice University. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate Discussion. [Link]

  • How do you use dmso. Shanghai Yearn Chemical Science-Tech Co., Ltd. [Link]

Sources

Optimization

Technical Support Center: Imidazole Removal in Silyl Ether Synthesis

Ticket ID: #IMDZ-001 Subject: Efficient removal of unreacted imidazole and imidazolium salts from silyl protection reactions. Assigned Specialist: Senior Application Scientist Status: Open[1] The Core Problem: "The Imida...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IMDZ-001 Subject: Efficient removal of unreacted imidazole and imidazolium salts from silyl protection reactions. Assigned Specialist: Senior Application Scientist Status: Open[1]

The Core Problem: "The Imidazole Drag"

You are likely here because you have performed a standard silyl protection (e.g., Corey-Ventkateswarlu protocol using TBSCl + Imidazole) and are facing one of two issues:

  • The Sludge: Your reaction mixture has a thick precipitate that is clogging your workup.[1]

  • The Streak: Your crude NMR shows aromatic peaks at

    
     7.0–7.7 ppm, and your compound is streaking on TLC or silica columns.[1]
    

The Science: Imidazole (


 of conjugate acid 

6.[1]95) is amphoteric.[1] In silyl ether synthesis, it acts as a base to neutralize the HCl byproduct, forming imidazolium chloride .[1]
  • Imidazole (Neutral): Soluble in organic solvents (DCM, THF) and water.[1] Hard to remove by simple water wash due to favorable partition coefficient in organics.[1]

  • Imidazolium Chloride (Salt): Highly water-soluble, insoluble in non-polar organics (Hexanes, Et2O).[1]

To remove it, we must manipulate its protonation state or exploit its coordination chemistry.[1]

Decision Matrix: Select Your Protocol

Do not default to a single method. Choose based on your substrate's acid stability.[1][2]

ImidazoleRemoval Start START: Reaction Complete CheckStability Is your Product Acid-Sensitive? (e.g., TMS ethers, Epoxides, Glycals) Start->CheckStability Robust ROBUST (TBS, TBDPS, TIPS ethers) CheckStability->Robust No Sensitive SENSITIVE (TMS, TES, Acid-labile groups) CheckStability->Sensitive Yes MethodA METHOD A: Standard Acid Wash (0.5M - 1M HCl) Robust->MethodA MethodB METHOD B: Copper(II) Complexation (CuSO4 Wash) Sensitive->MethodB Contains Amines? MethodC METHOD C: Phosphate Buffer (NaH2PO4, pH 5-6) Sensitive->MethodC Strictly Anhydrous? No

Figure 1: Decision tree for selecting the appropriate workup protocol based on substrate stability.

Technical Protocols
Protocol A: The Standard Acid Wash (Protonation)

Best for: TBS, TBDPS, TIPS ethers, and simple alcohols.[1]

Mechanism: Lowering the pH below 4.0 ensures >99% of imidazole exists as the water-soluble imidazolium cation (


), forcing it into the aqueous layer.[1]
  • Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ) .
    
    • Note: Avoid DCM if possible; emulsions are more common with imidazolium salts in chlorinated solvents.[1]

  • The Wash: Wash the organic layer twice with 0.5 M to 1.0 M HCl .[1]

    • Volume: Use approx. 50% of the organic layer volume.[1]

  • Verification: Check the pH of the aqueous layer.[1][2][3] It must be acidic (pH < 2).[1]

  • Neutralization: Wash the organic layer once with Sat.[1]

    
     to remove residual acid.[1]
    
  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    

Warning: Do NOT use this for TMS ethers or silyl enol ethers ; they will hydrolyze rapidly at pH 1.[1]

Protocol B: The Copper(II) Indicator Method (Complexation)

Best for: Acid-sensitive substrates and reactions containing other amines.

Mechanism: Imidazole is an excellent ligand for Copper(II).[1] It forms a water-soluble, deep blue/purple complex:


.[1] This removes imidazole at near-neutral pH.[1]
  • Preparation: Prepare a saturated aqueous solution of Copper(II) Sulfate (

    
    ) .
    
  • The Wash: Add the

    
     solution to your organic phase in a separatory funnel.[1]
    
  • The Indicator (Self-Validating Step): Shake vigorously.[1]

    • Observation: The aqueous layer will turn from pale blue to deep royal blue/purple as it captures imidazole.[1]

  • Repeat: Drain the aqueous layer.[1] Repeat the wash until the aqueous layer remains pale blue (indicating no more imidazole is being extracted).[1]

  • Finish: Wash once with water (to remove copper salts) and brine.

Protocol C: The "Precipitate & Filter" (Non-Aqueous)

Best for: Large scale reactions where aqueous workup is tedious.

Mechanism: Imidazolium chloride (formed during the reaction) is insoluble in non-polar solvents.[1]

  • Solvent Swap: If your reaction was in DMF, this won't work well.[1] If in DCM or THF:

  • Precipitation: Add a non-polar solvent like Hexanes or Pentane to the reaction mixture.[1]

    • Ratio: 1:1 or 2:1 (Hexane:Reaction Solvent).[1]

  • Filtration: The imidazolium hydrochloride salt will crash out as a white solid/sludge.[1]

  • Filter: Pass through a fritted glass funnel or a Celite pad.

  • Result: The filtrate contains your silyl ether; the solid is the waste.[1]

Comparative Data: Method Efficiency
Feature1M HCl Wash CuSO4 Wash Buffer (NaH2PO4)
Removal Efficiency High (>98%)High (>95%)Moderate (~80%)
pH Conditions Acidic (pH ~1)Weakly Acidic (pH ~4-5)Mild (pH ~5.[1]5)
Substrate Scope Robust (TBS, TBDPS)Sensitive (TMS, TES)Highly Sensitive
Visual Indicator NoYes (Blue

Purple)
No
Risk Hydrolysis of labile groupsCopper contamination (trace)Incomplete removal
Troubleshooting & FAQs

Q: I used Method A (HCl), but my product disappeared. A: You likely had a labile silyl group (TMS) or an acid-sensitive functional group (acetal, epoxide).[1] The 1M HCl hydrolyzed your product back to the alcohol.[1] Switch to Method B (


)  or use a citrate buffer (pH 4.5) for future runs.

Q: My product is streaking on the silica column. Is it imidazole? A: Yes, imidazole "drags" on silica due to H-bonding with silanols.[1]

  • Fix: Add 1% Triethylamine (

    
    )  to your column eluent.[1] This neutralizes the silica, allowing the imidazole (and your amine product) to elute as sharp bands.[1]
    

Q: The Copper Sulfate wash isn't changing color anymore, but NMR shows imidazole. A: You may have saturated the aqueous layer, or the imidazole is trapped in an emulsion.[1]

  • Fix: Add solid NaCl to the separatory funnel to break the emulsion ("salting out").[1] Ensure you are using enough volume of

    
    .[1][2]
    

Q: Can I just sublime the imidazole away? A: Yes, but only if your product is thermally stable and non-volatile.[1] Imidazole sublimes at high vacuum at moderate temperatures (~50-60°C), but this is rarely more efficient than an acidic wash.[1]

References
  • Gelest, Inc. Deprotection of Silyl Ethers: Stability and Selectivity.[1] Gelest Technical Library.[1] [Link]

  • University of Rochester. Workup for Removing Amines (The Copper Sulfate Method).[1] Not Voodoo X.[1] [Link]

  • National Institutes of Health (NIH). Chemoselective Deprotection of Triethylsilyl Ethers.[1] PMC.[1] [Link]

Sources

Troubleshooting

Troubleshooting low purity in 1-[2-(4-Bromophenoxy)ethyl]imidazole synthesis

Technical Support Center: 1-[2-(4-Bromophenoxy)ethyl]imidazole Synthesis Introduction: The Synthetic Challenge You are likely encountering purity issues because this synthesis involves two competing nucleophiles (phenol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-[2-(4-Bromophenoxy)ethyl]imidazole Synthesis

Introduction: The Synthetic Challenge

You are likely encountering purity issues because this synthesis involves two competing nucleophiles (phenol and imidazole) and a bifunctional linker (1,2-dibromoethane). The most robust industrial route is a two-step convergent synthesis .

Direct alkylation of imidazole with a pre-formed phenolic ether is the superior method. If you are attempting a "one-pot" mixture of all three components, stop immediately . That approach guarantees a statistical mixture of polymerized byproducts.

This guide focuses on the "Phenol-First" Route , which isolates the primary source of impurities:

  • Step 1: Alkylation of 4-bromophenol with excess 1,2-dibromoethane.

  • Step 2: N-alkylation of imidazole with the isolated intermediate.

Module 1: Troubleshooting Step 1 (The Linker)

Target Intermediate: 1-(2-bromoethoxy)-4-bromobenzene

Critical Failure: Formation of the Symmetric Dimer

If your intermediate is a high-melting solid that is insoluble in most solvents, you have formed 1,2-bis(4-bromophenoxy)ethane . This "Dimer" is the most common cause of low yield in Step 1.

SymptomRoot CauseCorrective Action
White precipitate insoluble in MeOH/EtherStoichiometry Error: Phenol was in excess or 1:1 ratio with dibromoethane.Use Excess Electrophile: Use 3.0 to 5.0 equivalents of 1,2-dibromoethane relative to phenol.
Low conversion of PhenolBase Basicity: K₂CO₃ is too weak in non-polar solvents.Switch Solvent/Base: Use MeCN (reflux) or DMF (80°C) . Ensure K₂CO₃ is finely milled (anhydrous).
"Sticky" crude oilResidual Solvent: Dibromoethane has a high boiling point (131°C).High-Vac Evaporation: You must remove all excess dibromoethane before Step 2, or it will react with imidazole to form a different impurity.

Q: Why can't I use a 1:1 ratio? A: Once the mono-ether is formed, it is statistically likely to react with another phenoxide ion if the concentration of dibromoethane is low. A large excess of dibromoethane ensures the phenoxide "sees" the di-halide first.

Module 2: Troubleshooting Step 2 (The Imidazole Alkylation)

Target: 1-[2-(4-Bromophenoxy)ethyl]imidazole

Critical Failure: The "Sticky Oil" & Imidazolium Salts

The imidazole ring is amphoteric and a good nucleophile. Purity drops when the reaction conditions are too harsh or the stoichiometry is inverted.

Q: My product is contaminated with a water-soluble solid. What is it? A: This is likely the 1,3-dialkylimidazolium salt (Bis-alkylation).

  • Mechanism:[1][2] The product (mono-alkylated imidazole) is still nucleophilic. If alkyl bromide is in excess, the product attacks another molecule of alkyl bromide.

  • Fix: Use 2.0 to 3.0 equivalents of Imidazole relative to the alkyl bromide. The excess imidazole acts as a base and ensures the mono-alkylated product is statistically favored.

Q: I see a new spot on TLC that is less polar than the starting material. Is it product? A: Check the NMR for vinyl protons (


 4.5–6.5 ppm). Strong heating with strong bases (e.g., NaH, KOH) can cause E2 Elimination , converting your alkyl bromide into 1-bromo-4-(vinyloxy)benzene .
  • Fix: Lower the temperature to 60–80°C. Switch to a milder base like K₂CO₃ or Cs₂CO₃ in MeCN. Avoid NaH unless necessary.

Module 3: Purification & Workup Protocols

The most common complaint is that the final product is an "impure oil." This is usually due to residual imidazole (which is difficult to see on some TLC stains).

The "Reverse Extraction" Technique

Since the product is a weak base (pKa of conjugate acid


 7.0) and imidazole is a base (pKa 

6.95), separation is subtle.
  • Dissolve Crude: Take up the reaction mixture in EtOAc.

  • Water Wash: Wash 3x with water. Why? Unsubstituted imidazole is highly water-soluble; the product is lipophilic.

  • The "Specific" Wash: If imidazole persists, wash with 0.5 M Citric Acid (pH ~4).

    • Warning: Do NOT use strong HCl. It will protonate your product and drag it into the aqueous layer.

    • Logic: At pH 4, imidazole is largely protonated and water-soluble. The lipophilic ether-linked product will largely remain in the organic phase, though some loss is expected.

  • Recrystallization: If the product is solid, recrystallize from Diisopropyl Ether/Hexane or Toluene . The impurities (salts) will not dissolve.

Visual Troubleshooting Logic

TroubleshootingGuide Start Problem: Low Purity/Yield Step1 Step 1: Phenol Alkylation Start->Step1 Issue in Intermediate Step2 Step 2: Imidazole Alkylation Start->Step2 Issue in Final Step Impurity1 Impurity: High MP Solid (Insoluble Dimer) Step1->Impurity1 Symmetric Coupling Impurity2 Impurity: Vinyl Ether (Elimination Product) Step2->Impurity2 Strong Base/High Heat Impurity3 Impurity: Water Soluble Solid (Imidazolium Salt) Step2->Impurity3 Excess Alkyl Halide Impurity4 Impurity: Sticky Oil (Residual Imidazole) Step2->Impurity4 Incomplete Workup Sol1 Solution: Increase Dibromoethane to 4.0 equivs Impurity1->Sol1 Sol2 Solution: Lower Temp (<80°C) Switch to K2CO3 Impurity2->Sol2 Sol3 Solution: Increase Imidazole to 2.5 equivs Impurity3->Sol3 Sol4 Solution: Water Wash (x3) or Recryst. from Toluene Impurity4->Sol4

Caption: Logic flow for identifying impurities based on physical properties and reaction stage.

Recommended Protocol (High Purity)

Step 1: Synthesis of 1-(2-bromoethoxy)-4-bromobenzene
  • Setup: 250 mL RBF, Reflux Condenser, N₂ atmosphere.

  • Reagents:

    • 4-Bromophenol (1.0 eq)

    • 1,2-Dibromoethane (4.0 eq ) — Critical excess.

    • K₂CO₃ (2.0 eq, anhydrous, fine powder).

    • Acetonitrile (0.2 M concentration).

  • Procedure: Reflux for 12–16 hours. Monitor TLC (Hexane/EtOAc 9:1).

  • Workup: Filter off solids (inorganic salts). Concentrate filtrate.

  • Purification: The excess 1,2-dibromoethane must be removed by high vacuum distillation (or rotovap at 60°C/10 mbar). The residue is usually pure enough for Step 2. If solid dimer is present, triturate with cold hexanes (dimer is insoluble; product is soluble).

Step 2: Synthesis of 1-[2-(4-Bromophenoxy)ethyl]imidazole
  • Reagents:

    • Intermediate from Step 1 (1.0 eq).

    • Imidazole (2.5 eq ) — Excess prevents bis-alkylation.

    • K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.0 eq).

    • DMF or MeCN.[3]

  • Procedure: Heat at 80°C for 6–12 hours. Do not exceed 100°C to prevent elimination.

  • Workup: Pour into water. Extract with EtOAc. Wash organic layer 3x with water (removes excess imidazole). Dry over Na₂SO₄.

  • Crystallization: If oil persists, dissolve in minimum hot Toluene and cool. Alternatively, convert to the oxalate salt for purification: add 1 eq Oxalic acid in acetone; the salt precipitates pure.

References

  • Regioselectivity & pKa Analysis: Journal of Organic Chemistry. "Calculation of Absolute and Relative Acidities of Substituted Imidazoles." [Link]

  • Synthesis of Phenoxy-Alkyl-Imidazoles: Universal Journal of Pharmaceutical Research. "Synthesis and Biological Evaluation of Novel Imidazole Based Compounds." [Link]

  • Elimination Side Reactions: Organic Syntheses. "4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole."[4] (General conditions for imidazole handling). [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Imidazole Alkylation

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming the common challenge of steric hindr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming the common challenge of steric hindrance in imidazole alkylation. By understanding the underlying principles and exploring alternative strategies, you can significantly improve the success rate of your synthetic routes.

Introduction: The Challenge of Steric Hindrance

Imidazole rings are a cornerstone in many pharmaceuticals and biologically active compounds. Their N-alkylation is a fundamental transformation, yet it can be significantly hampered by steric hindrance. When bulky substituents are present on the imidazole ring or the alkylating agent, the reaction rate can plummet, leading to low yields or complete failure. This guide will walk you through troubleshooting common issues and provide robust protocols to circumvent these steric barriers.

Frequently Asked Questions (FAQs)

Q1: My standard N-alkylation of a 2,4,5-trisubstituted imidazole is failing. What are the likely causes related to steric hindrance?

A1: The failure of standard N-alkylation on a heavily substituted imidazole core is a classic case of steric impediment. The nucleophilic nitrogen of the imidazole is shielded by the bulky groups at the 2, 4, and 5 positions, preventing the approach of the alkylating agent.

Troubleshooting Steps:

  • Evaluate the Alkylating Agent: Primary alkyl halides are generally more reactive than secondary or tertiary halides due to less steric bulk around the electrophilic carbon. If you are using a bulky alkylating agent, consider if a less hindered alternative is feasible for your synthetic target.

  • Increase Reaction Temperature: Higher temperatures can provide the necessary kinetic energy to overcome the activation barrier imposed by steric hindrance. However, be mindful of potential side reactions, such as dialkylation, which can also be accelerated.[1]

  • Choice of Base and Solvent: A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is a standard choice. The base deprotonates the imidazole, increasing its nucleophilicity. The solvent helps to solvate the resulting imidazolide anion.

Q2: I'm observing significant amounts of dialkylated imidazolium salt as a byproduct. How can I minimize this?

A2: The mono-alkylated imidazole is often more nucleophilic than the starting imidazole, making it susceptible to a second alkylation, which forms a quaternary imidazolium salt.[2] This is a common side reaction, especially under forcing conditions used to overcome steric hindrance.

Prevention Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry. Using a slight excess of the imidazole relative to the alkylating agent can help consume the alkylating agent before significant dialkylation occurs.[1]

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the accumulation of the dialkylated product.[1]

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature for a longer duration can sometimes favor the mono-alkylation product.[2]

Q3: Are there alternative methods to standard SN2 alkylation for highly hindered imidazoles?

A3: Yes, when standard SN2 conditions fail, several powerful alternative methods can be employed. These methods often utilize different reaction mechanisms that are less sensitive to steric hindrance.

Alternative Methodologies:

  • Mitsunobu Reaction: This reaction allows for the alkylation of imidazoles with alcohols under mild, neutral conditions. It proceeds via an alkoxyphosphonium salt intermediate and is particularly effective for introducing secondary alkyl groups.[3][4] The reaction can be sensitive to the pKa of the imidazole, and more acidic imidazoles (e.g., those with electron-withdrawing groups) tend to react more readily.[5]

  • Phase-Transfer Catalysis (PTC): PTC is an excellent technique for alkylating imidazoles, especially when dealing with substrates that have limited solubility in common organic solvents.[6][7] A phase-transfer catalyst, such as a quaternary ammonium salt, transports the imidazolide anion from the solid or aqueous phase to the organic phase where the alkylating agent resides, facilitating the reaction.[2][8] This method can often be performed under milder conditions and can improve yields and selectivity.[9]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the rate of N-alkylation reactions, often reducing reaction times from hours to minutes.[10][11] The rapid and uniform heating provided by microwaves can help overcome the activation energy barrier in sterically hindered systems.[12] This technique is also considered a greener chemistry approach due to reduced solvent usage and energy consumption.[13]

Troubleshooting Guides & Detailed Protocols

Guide 1: Optimizing Standard N-Alkylation for Moderately Hindered Imidazoles

This guide focuses on optimizing reaction conditions before moving to more advanced techniques.

Problem: Low yield in the N-alkylation of a 2-substituted imidazole with a primary alkyl bromide.

Workflow Diagram:

Caption: Troubleshooting workflow for standard N-alkylation.

Detailed Protocol: N-Alkylation using NaH/DMF

  • Preparation: To a solution of the sterically hindered imidazole (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases. This indicates the formation of the sodium imidazolide salt.

  • Alkylation: Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction to a predetermined temperature (start with 60-80 °C and increase if necessary) and monitor by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Summary Table:

ParameterInitial ConditionOptimized ConditionRationale
Temperature Room Temperature80 °COvercomes activation energy barrier.
Base K₂CO₃NaHStronger base ensures complete deprotonation.
Solvent AcetonitrileDMFAprotic polar solvent stabilizes the imidazolide anion.
Guide 2: Implementing the Mitsunobu Reaction for Highly Hindered Systems

This is a go-to method when direct alkylation with alkyl halides is unsuccessful, particularly with secondary alcohols.

Problem: No reaction between a 2,4,5-trisubstituted imidazole and a secondary alkyl bromide.

Reaction Mechanism Diagram:

Mitsunobu_Mechanism ROH Alcohol (R-OH) Intermediate1 Betaine Intermediate ROH->Intermediate1 + PPh₃ PPh3 Triphenylphosphine (PPh₃) DEAD Azodicarboxylate (DEAD) DEAD->Intermediate1 Im-H Imidazole (Im-H) Product N-Alkylated Imidazole (Im-R) Byproducts Ph₃P=O + DEAD-H₂ Intermediate2 Alkoxyphosphonium Salt Intermediate1->Intermediate2 + Im-H Intermediate2->Product SN2 Attack by Imidazolide Intermediate2->Byproducts

Caption: Simplified Mitsunobu reaction pathway for imidazole alkylation.

Detailed Protocol: Mitsunobu Alkylation

  • Preparation: Dissolve the sterically hindered imidazole (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. A color change and/or precipitation may be observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide and the reduced hydrazide byproduct. Purification is typically achieved by column chromatography.

Guide 3: Leveraging Phase-Transfer Catalysis (PTC) for Enhanced Reactivity

PTC is particularly useful for reactions involving solid-liquid or liquid-liquid interfaces and can avoid the need for strictly anhydrous conditions.

Problem: Slow and incomplete reaction with a long-chain alkyl halide.

Workflow Diagram:

Sources

Troubleshooting

Technical Support Center: Purification of Imidazole Derivatives by Flash Column Chromatography

Welcome to the technical support center for the purification of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying these basic heterocyclic compounds using flash column chromatography. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in scientific principles and practical expertise.

Troubleshooting Guide: Addressing Specific Purification Challenges

This section tackles the most common issues encountered during the flash chromatography of imidazole derivatives, offering explanations for their causes and actionable solutions.

Q1: My imidazole derivative is showing significant peak tailing on the silica gel column. What causes this and how can I achieve a symmetrical peak shape?

A1: Peak tailing is a frequent observation when purifying basic compounds like imidazoles on standard silica gel.[1][2] This phenomenon is primarily caused by the strong interaction between the basic nitrogen atoms in the imidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4] These strong, non-linear interactions lead to a portion of the analyte being retained longer than the bulk, resulting in a "tailing" peak.

Solutions:

  • Incorporate a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[1][2][5]

    • Triethylamine (TEA) or Pyridine: Adding 0.1-1% (v/v) of TEA or pyridine to the eluent will neutralize the acidic silanol groups, preventing strong interactions with your basic imidazole derivative and leading to improved peak shape.[1][6][7] Be aware that these modifiers will need to be removed from your final product, typically by evaporation under high vacuum.[2][6]

    • Ammonia in Methanol: For more polar solvent systems like dichloromethane/methanol, using a solution of 10% ammonia in methanol as the polar component can also effectively suppress tailing.[8][9]

  • Change the Stationary Phase: If adding a modifier is undesirable or ineffective, consider an alternative stationary phase.

    • Neutral or Basic Alumina: Alumina is a more basic stationary phase compared to silica gel and can be an excellent choice for purifying basic compounds, as it minimizes the strong acidic interactions that cause tailing.[1][9][10]

    • Amine-Bonded Silica (NH2): This functionalized silica has amino groups bonded to the surface, creating a basic environment that repels basic compounds, leading to sharper peaks without the need for mobile phase modifiers.[2][3][11]

Q2: I'm struggling with the co-elution of my target imidazole with starting materials or other impurities. How can I improve the separation?

A2: Co-elution occurs when your target compound and impurities have very similar affinities for the stationary phase under the chosen conditions.[1][10] Improving resolution requires altering the chromatographic selectivity.

Solutions:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a gradient elution can significantly improve separation.[1] Start with a less polar solvent system and gradually increase the polarity. A shallow gradient is often more effective at separating compounds with close Rf values.[12]

    • Solvent System Modification: Experiment with different solvent systems.[1] Common systems for imidazoles include ethyl acetate/hexane and dichloromethane/methanol.[1][6][8] Changing the solvent class (e.g., from an acetate to an alcohol) can alter the selectivity and improve separation.

  • Sample Loading Technique:

    • Dry Loading: Instead of dissolving your sample in a strong solvent and loading it directly onto the column (wet loading), try dry loading.[1][12] This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column. This technique often leads to sharper bands and better resolution.[1]

  • Alternative Stationary Phases:

    • Reverse-Phase Chromatography (C18): If your imidazole derivative has sufficient non-polar character, reverse-phase flash chromatography can provide a completely different selectivity profile compared to normal-phase silica gel.[1][3][13] In this mode, the most polar compounds elute first.[9]

    • Mixed-Mode Chromatography: This advanced technique uses stationary phases with multiple interaction modes (e.g., ionic and hydrophobic).[14][15][16][17] It can offer unique selectivity for challenging separations of polar and ionizable compounds.[14][15]

Q3: My purification yield is very low after flash chromatography. Where is my compound going?

A3: Low recovery is a frustrating issue that can stem from several factors, often related to the interaction between the imidazole derivative and the stationary phase.[1][10]

Potential Causes and Solutions:

  • Irreversible Adsorption: Your compound may be binding so strongly to the acidic silica gel that it does not elute.[1][10] This is particularly common for highly basic imidazoles.

    • Solution: Deactivate the silica gel by flushing the column with a solvent system containing a basic modifier (e.g., 1-3% triethylamine) before loading your sample.[18] Alternatively, switch to a less acidic stationary phase like neutral alumina or an amine-bonded column.[1][10]

  • Compound Degradation on Silica: The acidic nature of silica gel can cause the degradation of sensitive imidazole derivatives.[1][19][20]

    • Solution: To test for stability, spot your compound on a silica TLC plate, let it sit for an hour, and then develop it to see if any new spots appear.[5][19] If degradation is observed, run the flash chromatography as quickly as possible and consider using a less acidic stationary phase.[1][5] Deactivating the silica with a base can also mitigate degradation.[18]

  • Co-elution with an Unseen Impurity: A non-UV active impurity might be co-eluting with your product, leading to fractions that appear pure by TLC but have a lower mass than expected.[1]

    • Solution: Analyze your fractions by other methods like NMR or mass spectrometry to identify any hidden impurities.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of purifying imidazole derivatives by flash chromatography.

What is a good starting point for developing a solvent system for my imidazole derivative?

A good starting point is to use Thin-Layer Chromatography (TLC) to screen different solvent systems.[7][21] Aim for an Rf value of 0.2-0.4 for your target compound in the chosen solvent system.[10][21]

Compound PolarityRecommended Starting Solvent System
Non-polar5% Ethyl Acetate in Hexane or 5% Diethyl Ether in Hexane[8]
Moderately Polar10-50% Ethyl Acetate in Hexane[8]
Polar100% Ethyl Acetate or 5% Methanol in Dichloromethane[8]

For basic imidazole derivatives, it is highly recommended to add 0.1-1% triethylamine to the TLC solvent system to preview its effect on the separation.[7]

When should I choose dry loading over wet loading?

Dry loading is generally preferred when your compound has poor solubility in the initial mobile phase or when you need to maximize resolution for a difficult separation.[1][21] Wet loading can be faster but may lead to band broadening if the sample is dissolved in a solvent that is too strong (more polar than the mobile phase).

Can I reuse my flash chromatography column for purifying different imidazole derivatives?

While it is technically possible, it is generally not recommended, especially if you have used mobile phase modifiers. Residual modifiers or strongly adsorbed impurities from a previous run can interfere with subsequent purifications. For optimal and reproducible results, it is best to use a fresh column for each new compound.

Visualizing the Workflow: Troubleshooting and Key Interactions

The following diagrams illustrate the decision-making process for troubleshooting common issues and the fundamental interactions at play during the chromatography of imidazoles on silica gel.

Troubleshooting_Workflow Troubleshooting Flash Chromatography of Imidazoles start Start Purification issue Problem Observed? start->issue tailing Peak Tailing issue->tailing Yes coelution Co-elution issue->coelution low_yield Low Yield issue->low_yield end Successful Purification issue->end No sol_tailing1 Add 0.1-1% TEA to Mobile Phase tailing->sol_tailing1 sol_tailing2 Switch to Alumina or Amine-Bonded Silica tailing->sol_tailing2 sol_coelution1 Optimize Gradient (Shallow Gradient) coelution->sol_coelution1 sol_coelution2 Try Different Solvent System coelution->sol_coelution2 sol_coelution3 Use Dry Loading coelution->sol_coelution3 sol_lowyield1 Test for Degradation on Silica TLC Plate low_yield->sol_lowyield1 sol_lowyield2 Deactivate Silica or Switch Stationary Phase low_yield->sol_lowyield2 sol_tailing1->end sol_tailing2->end sol_coelution1->end sol_coelution2->end sol_coelution3->end sol_lowyield1->end sol_lowyield2->end

Caption: A flowchart for troubleshooting common flash chromatography issues.

Silica_Interaction Imidazole Interaction with Silica Gel Surface cluster_silica Silica Gel Surface cluster_mobile_phase Mobile Phase silanol Si-OH (Acidic Silanol Group) silanol_tea Si-O⁻ ⁺HNEt₃ imidazole Imidazole (Basic Analyte) imidazole->silanol Strong Interaction (Causes Tailing) imidazole->silanol_tea Weak Interaction (Improved Elution) tea Triethylamine (TEA) (Basic Modifier) tea->silanol Neutralization

Caption: Interaction of imidazole with silica gel with and without a basic modifier.

Experimental Protocols

Protocol 1: General Flash Column Chromatography of a Substituted Imidazole

This protocol provides a general guideline and should be optimized for your specific derivative.

  • Solvent System Selection:

    • Using TLC, identify a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) that provides a good separation and an Rf value of ~0.3 for the target compound.[7] If tailing is observed on the TLC plate, add 0.5% triethylamine to the solvent system and re-evaluate.[1]

  • Column Packing:

    • Choose an appropriate column size. A common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.[1]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and use positive pressure to pack the bed uniformly, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.

    • Carefully evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.

    • Gently add the dry powder to the top of the packed column.

  • Elution:

    • Begin eluting with the initial, non-polar solvent system.

    • Gradually increase the polarity of the mobile phase (gradient elution) based on your TLC analysis.[1] This can be done in a stepwise or linear fashion.

    • Maintain a constant flow rate. A common guideline is a solvent front descent of about 2 inches per minute.[7]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution by TLC to identify which fractions contain the pure product.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified imidazole derivative. If a basic modifier like triethylamine was used, a high-vacuum pump may be necessary for its complete removal.[6]

References

  • Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis. Retrieved from [Link]

  • LCGC International. (n.d.). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved from [Link]

  • Biotage. (2023). When should I use an amine-bonded silica for flash chromatography? Biotage. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. King Group. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Sorbent Technologies, Inc. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Not Voodoo. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Not Voodoo. Retrieved from [Link]

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. Retrieved from [Link]

  • Chromatography Forum. (2013). RP HPLC method for Imidazole. Retrieved from [Link]

  • PubMed. (2023). Imidazole-octyl mixed-mode stationary phase based on macroporous silica for the purification of ovomucoid and ovotransferrin. PubMed. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • AWS. (n.d.). S1 Supporting Information Direct C−N Coupling of Imidazoles with Aromatic and Benzylic Compounds via Electrooxidative C−H Fu. Retrieved from [Link]

  • Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. Cytiva. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. Phenomenex. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Retrieved from [Link]

  • American Chemical Society. (n.d.). Rapid development of flash chromatography methods. American Chemical Society. Retrieved from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Biotage. Retrieved from [Link]

  • Biotage. (2023). Which solvent is better for reversed-phase flash chromatography - methanol or acetonitrile? Biotage. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Retrieved from [Link]

  • PMC. (2014). PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6. PMC. Retrieved from [Link]

  • ResearchGate. (2014). Novel imidazolium-embedded and imidazolium-spaced octadecyl stationary phases for reversed phase liquid chromatography. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Recent problems with silica gel chromatography. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2023). Can I use Immidazole solution for HPLC? ResearchGate. Retrieved from [Link]

  • Biotage. (2023). Why can't I reproduce my TLC separation using flash column chromatography? Biotage. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of 1-[2-(4-Bromophenoxy)ethyl]imidazole

For the discerning researcher in drug development and medicinal chemistry, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR)...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and medicinal chemistry, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for its ability to provide a detailed atomic-level map of a molecule. This guide offers an in-depth analysis of the ¹H NMR spectrum of 1-[2-(4-Bromophenoxy)ethyl]imidazole, a compound of interest in various therapeutic areas. We will dissect its spectral features, compare them with structurally related analogs, and provide a robust experimental protocol for acquiring high-quality NMR data.

The Structural Significance of 1-[2-(4-Bromophenoxy)ethyl]imidazole

The molecule 1-[2-(4-Bromophenoxy)ethyl]imidazole incorporates three key structural motifs: a 4-bromophenoxy group, an ethyl linker, and an imidazole ring. Each of these components contributes distinct signals to the ¹H NMR spectrum, and their interplay provides a unique spectral fingerprint. Understanding this fingerprint is crucial for confirming the successful synthesis of the target compound and for identifying any potential impurities.

Deciphering the ¹H NMR Spectrum: A Predicted Analysis

A. The Aromatic Region (δ 6.5-8.0 ppm):

The 4-bromophenoxy group will give rise to a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region of the spectrum.

  • Protons ortho to the oxygen (H-2', H-6'): These protons are shielded by the electron-donating oxygen atom and will appear at a lower chemical shift (further upfield), typically in the range of δ 6.8-7.0 ppm.

  • Protons meta to the oxygen (H-3', H-5'): These protons are deshielded by the bromine atom and will appear at a higher chemical shift (further downfield), expected in the range of δ 7.3-7.5 ppm. The coupling constant between these adjacent aromatic protons (³JHH) is typically around 8-9 Hz.

The imidazole ring protons will also resonate in the aromatic region:

  • H-2 (proton between the two nitrogen atoms): This proton is the most deshielded of the imidazole protons due to the inductive effect of the two adjacent nitrogen atoms and will appear as a singlet at the lowest field, likely around δ 7.5-7.7 ppm.

  • H-4 and H-5: These protons are in a more electron-rich environment and will appear as two distinct signals, likely as singlets or narrow doublets (due to small long-range coupling), at higher field than H-2, typically in the range of δ 7.0-7.2 ppm.

B. The Aliphatic Region (δ 4.0-4.5 ppm):

The ethyl linker connecting the imidazole and phenoxy moieties will produce two characteristic triplets.

  • Methylene group attached to the imidazole nitrogen (-N-CH₂-): This group is adjacent to the electron-withdrawing imidazole ring and will be deshielded, resonating at a lower field, expected around δ 4.2-4.4 ppm.

  • Methylene group attached to the phenoxy oxygen (-O-CH₂-): This group is adjacent to the electron-donating oxygen atom and will be slightly more shielded, appearing at a slightly higher field, likely in the range of δ 4.1-4.3 ppm.

The coupling between these two methylene groups (³JHH) will result in a triplet splitting pattern for each signal, with a typical coupling constant of 5-7 Hz.

Predicted ¹H NMR Data Summary
Chemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~7.6s1H-Imidazole H-2
~7.4d2H~8-9Aromatic H-3', H-5'
~7.1s1H-Imidazole H-4 or H-5
~7.0s1H-Imidazole H-5 or H-4
~6.9d2H~8-9Aromatic H-2', H-6'
~4.3t2H~5-7-N-CH₂-
~4.2t2H~5-7-O-CH₂-

Comparative Spectral Analysis: Understanding Substituent Effects

To provide a richer context for the analysis of 1-[2-(4-Bromophenoxy)ethyl]imidazole, it is instructive to compare its predicted spectrum with the known spectra of structurally similar molecules.

Comparison with 1-(2-Phenoxyethyl)-1H-imidazole:

The absence of the bromine atom on the phenoxy ring in this analog would lead to a more shielded aromatic system. The protons on the phenyl ring would likely appear as a more complex multiplet in the range of δ 6.9-7.3 ppm, as the symmetry of the AA'BB' system is lost. The signals for the ethyl linker and the imidazole ring would be expected at similar chemical shifts to the target compound.

Comparison with 1-(2-(4-Chlorophenoxy)ethyl)-1H-imidazole:

Replacing the bromine with a chlorine atom would result in subtle changes in the chemical shifts of the aromatic protons. Chlorine is slightly more electronegative than bromine, which might cause a slight downfield shift for the aromatic protons. However, the overall splitting pattern (AA'BB' system) would be maintained.

Comparison with 1-(2-(4-Methoxyphenoxy)ethyl)-1H-imidazole:

The presence of a strongly electron-donating methoxy group in the para position would significantly shield the aromatic protons. The AA'BB' system would still be present, but the doublets would be shifted upfield compared to the bromo- and chloro-analogs. The methoxy group itself would give rise to a sharp singlet at around δ 3.8 ppm.

This comparative approach highlights the sensitivity of ¹H NMR to electronic effects, allowing researchers to confirm the identity and substitution pattern of their synthesized compounds with a high degree of confidence.

Experimental Protocol for High-Quality ¹H NMR Acquisition

To ensure the acquisition of reliable and reproducible ¹H NMR data, the following experimental protocol is recommended.

I. Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified 1-[2-(4-Bromophenoxy)ethyl]imidazole into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. The choice of solvent can slightly influence the chemical shifts.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Tuning and Locking: Insert the sample into the NMR spectrometer. The instrument should be tuned to the appropriate frequency for ¹H nuclei, and the deuterium signal from the solvent should be used to "lock" the magnetic field, ensuring its stability.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample. This is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including:

    • Pulse Angle: A 30-45 degree pulse angle is typically sufficient for routine ¹H NMR.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses allows for adequate relaxation of the nuclei.

    • Number of Scans: For a sample of this concentration, 8-16 scans should be sufficient to achieve a good signal-to-noise ratio.

  • Data Acquisition: Initiate the data acquisition.

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into a frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

  • Peak Picking: Identify the chemical shift of each peak.

Visualizing the Molecular Structure and Analytical Workflow

To further aid in the understanding of the ¹H NMR analysis, the following diagrams illustrate the molecular structure with proton assignments and the general workflow of the analytical process.

Figure 1. Chemical structure of 1-[2-(4-Bromophenoxy)ethyl]imidazole with proton labeling.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load tune_lock_shim Tune, Lock, Shim load->tune_lock_shim acquire Acquire FID tune_lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate_peak_pick Integrate & Peak Pick reference->integrate_peak_pick assign Assign Signals integrate_peak_pick->assign

Figure 2. Workflow for ¹H NMR spectrum analysis.

Conclusion

The ¹H NMR spectrum of 1-[2-(4-Bromophenoxy)ethyl]imidazole provides a wealth of structural information that is indispensable for its unambiguous identification. By carefully analyzing the chemical shifts, multiplicities, and coupling constants of the aromatic and aliphatic protons, researchers can confirm the integrity of their synthesized material. Furthermore, a comparative analysis with structurally related compounds offers valuable insights into the electronic effects of different substituents on the phenoxy ring. Adherence to a rigorous experimental protocol ensures the acquisition of high-quality, reproducible data, which is the bedrock of sound scientific research in the field of drug development.

References

  • General Principles of NMR Spectroscopy: For a comprehensive understanding of the theoretical basis of NMR, including chemical shift and spin-spin coupling, refer to foundational textbooks on the subject, such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.
  • Spectral Database for Organic Compounds (SDBS): A free online database that provides ¹H NMR spectra for a wide range of organic compounds, which can be used for comparative purposes. [Link]

  • ¹H NMR of Imidazole and its Derivatives: Numerous research articles detail the ¹H NMR characteristics of various substituted imidazoles, providing valuable reference data for the imidazole moiety of the target compound.
  • ¹H NMR of Substituted Benzenes: The chemical shifts and coupling patterns of substituted benzene rings are well-documented.
Comparative

Comparative study of 1-[2-(4-Bromophenoxy)ethyl]imidazole vs Ketoconazole

An In-Depth Comparative Analysis for Drug Development Professionals: 1-[2-(4-Bromophenoxy)ethyl]imidazole versus Ketoconazole Introduction In the landscape of antifungal drug discovery, the azole class of compounds remai...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Drug Development Professionals: 1-[2-(4-Bromophenoxy)ethyl]imidazole versus Ketoconazole

Introduction

In the landscape of antifungal drug discovery, the azole class of compounds remains a cornerstone for the treatment of a wide spectrum of mycoses. Ketoconazole, a first-generation imidazole, has been a benchmark for decades, primarily due to its broad-spectrum activity. Its mechanism, like other azoles, involves the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition.

This guide presents a comparative framework for evaluating a novel imidazole compound, 1-[2-(4-Bromophenoxy)ethyl]imidazole, against the well-established drug, Ketoconazole. Due to the limited publicly available data on 1-[2-(4-Bromophenoxy)ethyl]imidazole, this document will serve as a comprehensive guide for researchers and drug development professionals on how to conduct a rigorous, head-to-head comparison. We will first delve into the known properties of Ketoconazole as a baseline and then propose a detailed experimental plan to characterize and compare the novel compound.

Mechanism of Action: The Azole Antifungals

The primary target for azole antifungals, including Ketoconazole and presumably 1-[2-(4-Bromophenoxy)ethyl]imidazole, is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the conversion of lanosterol to ergosterol. The nitrogen atom in the imidazole ring of the azole compound binds to the heme iron atom in the active site of CYP51, preventing lanosterol from binding. This inhibition disrupts the production of ergosterol and leads to the accumulation of toxic sterol precursors, ultimately compromising the fungal cell membrane's structure and function.

Azole Antifungal Mechanism of Action cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (requires Ergosterol) Ergosterol->Membrane essential component CYP51->Ergosterol catalyzes Disruption Membrane Disruption & Fungal Cell Death CYP51->Disruption inhibition leads to Azole Azole Antifungal (e.g., Ketoconazole) Azole->Inhibition Inhibition->CYP51 Membrane->Disruption leads to

Caption: Mechanism of action of azole antifungals.

Comparative Experimental Framework

To comprehensively evaluate the potential of 1-[2-(4-Bromophenoxy)ethyl]imidazole as a novel antifungal agent relative to Ketoconazole, a multi-tiered experimental approach is proposed.

In Vitro Antifungal Susceptibility Testing

The initial step is to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of both compounds against a panel of clinically relevant fungal pathogens.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Fungal Strains: A panel of fungi should be used, including strains of Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus, and representative dermatophytes.

  • Media Preparation: Prepare RPMI-1640 medium buffered with MOPS.

  • Drug Dilution: Create a serial two-fold dilution of 1-[2-(4-Bromophenoxy)ethyl]imidazole and Ketoconazole in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

  • Incubation: Add the fungal inoculum to each well and incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control.

Experimental Protocol: MFC Determination

  • Subculturing: Following MIC determination, an aliquot from each well showing no visible growth is subcultured onto a drug-free agar plate.

  • Incubation: Incubate the agar plates at 35°C for 24-48 hours.

  • MFC Determination: The MFC is the lowest drug concentration that results in no fungal growth on the subculture plates.

Antifungal Susceptibility Testing Workflow Start Start: Fungal Strains & Compounds SerialDilution Prepare Serial Dilutions of Compounds in 96-well plate Start->SerialDilution Inoculum Prepare Standardized Fungal Inoculum Start->Inoculum IncubateMIC Add Inoculum to Wells & Incubate (24-48h) SerialDilution->IncubateMIC Inoculum->IncubateMIC ReadMIC Determine MIC (Lowest concentration with no growth) IncubateMIC->ReadMIC Subculture Subculture from Wells with No Growth onto Agar ReadMIC->Subculture DataAnalysis Comparative Data Analysis (MIC & MFC values) ReadMIC->DataAnalysis IncubateMFC Incubate Agar Plates (24-48h) Subculture->IncubateMFC ReadMFC Determine MFC (Lowest concentration with no colonies) IncubateMFC->ReadMFC ReadMFC->DataAnalysis

Caption: Workflow for in vitro antifungal susceptibility testing.

Data Presentation: Comparative MIC & MFC Values (Hypothetical)

Fungal Strain1-[2-(4-Bromophenoxy)ethyl]imidazoleKetoconazole
MIC (µg/mL) MFC (µg/mL)
Candida albicansXY
Cryptococcus neoformansXY
Aspergillus fumigatusXY

(Note: X and Y represent the experimental values to be determined for the novel compound.)

Cytotoxicity and Safety Profile

A crucial aspect of drug development is to assess the selectivity of the compound for fungal cells over host cells.

Experimental Protocol: In Vitro Cytotoxicity Assay

  • Cell Lines: Use a human cell line, such as HepG2 (liver carcinoma) or HEK293 (embryonic kidney), to assess cytotoxicity.

  • Cell Culture: Culture the cells in appropriate media in 96-well plates.

  • Drug Exposure: Expose the cells to a range of concentrations of 1-[2-(4-Bromophenoxy)ethyl]imidazole and Ketoconazole for 24-48 hours.

  • Viability Assay: Use a standard cell viability assay, such as the MTT or PrestoBlue assay, to determine the percentage of viable cells.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation: Comparative Cytotoxicity (Hypothetical)

CompoundIC50 on HepG2 cells (µM)
1-[2-(4-Bromophenoxy)ethyl]imidazoleZ
Ketoconazole25

(Note: Z represents the experimental value to be determined for the novel compound.)

A higher IC50 value for the novel compound would suggest a better safety profile compared to Ketoconazole.

In Vivo Efficacy Studies

Promising in vitro results should be followed by in vivo studies using an appropriate animal model of fungal infection.

Experimental Protocol: Murine Model of Systemic Candidiasis

  • Animal Model: Use immunocompromised mice (e.g., neutropenic mice).

  • Infection: Infect the mice intravenously with a lethal dose of Candida albicans.

  • Treatment: Administer 1-[2-(4-Bromophenoxy)ethyl]imidazole and Ketoconazole at various dosages to different groups of mice. A vehicle control group should also be included.

  • Monitoring: Monitor the survival of the mice over a period of 14-21 days.

  • Fungal Burden: At the end of the study, or upon euthanasia, determine the fungal burden in target organs (e.g., kidneys, liver) by plating tissue homogenates.

InVivo_Efficacy_Workflow A Select Immunocompromised Murine Model B Induce Systemic Infection (e.g., C. albicans) A->B C Group Allocation: - Vehicle Control - Ketoconazole - Novel Compound (various doses) B->C D Administer Treatment C->D E Monitor Survival (14-21 days) D->E F Determine Fungal Burden in Target Organs D->F G Analyze Survival Curves & Fungal Load Data E->G F->G

Caption: Workflow for in vivo efficacy study.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to compare the novel compound 1-[2-(4-Bromophenoxy)ethyl]imidazole with the established antifungal drug Ketoconazole. The proposed experiments will provide a comprehensive dataset to evaluate the antifungal efficacy, selectivity, and in vivo potential of the new compound. A favorable outcome would be a compound with a lower MIC/MFC, a higher IC50 in human cells, and superior efficacy in an in vivo model compared to Ketoconazole. Such results would warrant further preclinical development, including pharmacokinetic and toxicology studies.

References

  • Title: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: The mechanism of action of azole antifungals Source: Journal of the American Academy of Dermatology URL: [Link]

  • Title: Ketoconazole Source: PubChem, National Center for Biotechnology Information URL: [Link]

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